molecular formula C24H52NO4S- B1311965 Tetrahexylammonium hydrogen sulphate CAS No. 32503-34-7

Tetrahexylammonium hydrogen sulphate

Cat. No.: B1311965
CAS No.: 32503-34-7
M. Wt: 450.7 g/mol
InChI Key: RULHPTADXJPDSN-UHFFFAOYSA-L
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Description

See also: 1-Hexanaminium, N,N,N-trihexyl-, sulfate (1:1) (preferred).

Properties

CAS No.

32503-34-7

Molecular Formula

C24H52NO4S-

Molecular Weight

450.7 g/mol

IUPAC Name

tetrahexylazanium sulfate

InChI

InChI=1S/C24H52N.H2O4S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2

InChI Key

RULHPTADXJPDSN-UHFFFAOYSA-L

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]S(=O)(=O)[O-]

Other CAS No.

32503-34-7

Pictograms

Irritant

Related CAS

20256-54-6 (Parent)

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization & Application of Tetrahexylammonium Hydrogen Sulphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahexylammonium hydrogen sulphate (THA-HSO₄) is a lipophilic quaternary ammonium salt functioning primarily as a highly specific Phase Transfer Catalyst (PTC) and a supporting electrolyte in non-aqueous electrochemistry. Unlike its shorter-chain analog (Tetrabutylammonium hydrogen sulphate), the hexyl-substituted cation confers significantly higher lipophilicity, enabling the solubilization of inorganic anions into highly non-polar organic phases (e.g., hexane, toluene) where standard PTCs fail.

This guide details the physical properties, thermal behavior, and handling protocols required to utilize THA-HSO₄ in high-precision drug development and synthesis.

Molecular Architecture & Physicochemical Profile[1]

The efficacy of THA-HSO₄ stems from its amphiphilic structure: a hydrophobic tetrahexylammonium cation shielding a hydrophilic, acidic hydrogen sulphate anion.

Key Physical Constants
PropertyValueContext/Notes
Molecular Formula

Cation:

; Anion:

Molecular Weight 451.75 g/mol Significantly heavier than TBA-HSO₄ (339.5 g/mol )
Appearance White to off-white crystalline powderHygroscopic; clumps upon moisture exposure
Melting Point 98 – 100 °CSharp transition indicates high purity; broadens with hydration
Solubility (Organic) HighSoluble in DCM, Chloroform, Toluene, Acetone
Solubility (Water) Low / SparinglyDistinct from TBA-HSO₄ (freely soluble).[1][2][3][4][5] Partition coefficient favors organic phase.
Acidity AcidicAnion acts as a proton donor; pH of 10% aq. slurry is < 2
Hygroscopicity HighRequires desiccation; water content alters catalytic kinetics
Structural Logic

The four hexyl (


) chains create a steric bulk that reduces the charge density around the nitrogen center. This "shielding" weakens the electrostatic attraction to the 

anion, making the anion "loose" and highly reactive (naked anion effect) when transferred into an organic solvent.

Thermal & Phase Behavior (Critical for Processing)

Understanding the thermal stability of THA-HSO₄ is vital for defining reaction parameters, particularly in microwave-assisted synthesis or high-temperature catalysis.

Thermal Stability Profile
  • Melting Phase: The salt transitions to a viscous ionic liquid state at ~99°C.

  • Decomposition Onset: Thermogravimetric Analysis (TGA) typically shows stability up to 170–200°C .

  • Degradation Mechanism: Above 200°C, the compound undergoes Hofmann elimination, releasing hexene and trihexylamine, followed by acid-base decomposition.

Operational Constraint: maintain reaction temperatures below 140°C to prevent the accumulation of amine impurities which can quench acid-catalyzed steps.

Mechanism of Action: Lipophilic Phase Transfer

The following diagram illustrates the mechanism where THA-HSO₄ acts as a shuttle, moving reactants across the immiscible interface.

PTC_Mechanism cluster_aqueous Aqueous Phase (Inorganic) cluster_interface Interface cluster_organic Organic Phase (Lipophilic) InorganicSalt Reagent Salt (M+ X-) IonExchange Ion Exchange [Q+ HSO4-] ⇌ [Q+ X-] InorganicSalt->IonExchange Supplies X- Waste Waste Salt (M+ HSO4-) IonExchange->Waste Releases M+ ActiveCat Active Catalyst [Q+ X-] IonExchange->ActiveCat Extracts X- Substrate Substrate (R-Y) ActiveCat->Substrate Nucleophilic Attack Product Product (R-X) Substrate->Product Reaction RecycledCat Spent Catalyst [Q+ HSO4-] Product->RecycledCat Regeneration RecycledCat->IonExchange Returns HSO4-

Figure 1: The Ion-Pair Extraction mechanism. THA-HSO₄ (Q+ HSO4-) exchanges its anion at the interface, solubilizing the nucleophile (X-) into the organic phase for reaction.

Experimental Protocol: Purification & Handling

Commercial THA-HSO₄ is often supplied with 1-3% water content. For sensitive drug development applications (e.g., API synthesis), strictly anhydrous conditions are often required.

Protocol: Anhydrous Preparation & Verification

Objective: Remove occluded water to prevent hydrolysis of sensitive substrates.

  • Initial Assessment:

    • Perform Karl Fischer (KF) titration. If water content > 0.5%, proceed to drying.

  • Dissolution:

    • Dissolve 10g of THA-HSO₄ in 50 mL of Dichloromethane (DCM).

    • Why: Water is sparingly soluble in DCM; the salt is highly soluble.

  • Phase Separation (Drying):

    • Add anhydrous Magnesium Sulphate (

      
      ) to the DCM solution. Stir for 30 minutes.
      
    • Filter off the solid

      
       under nitrogen atmosphere.
      
  • Recrystallization/Precipitation:

    • Concentrate the DCM solution to ~15 mL via rotary evaporation.

    • Slowly add cold Diethyl Ether or Hexane (anti-solvent) until a white precipitate forms.

  • Vacuum Drying:

    • Isolate solids via filtration.

    • Dry in a vacuum oven at 50°C (well below MP) for 12 hours over

      
      .
      
  • Validation:

    • Retest MP (Target: 99-100°C sharp).

    • Retest KF (Target: < 100 ppm water).

Handling Precautions
  • Corrosivity: The hydrogen sulphate anion is acidic. Wear nitrile gloves and safety glasses.

  • Storage: Store in a desiccator. If the powder turns into a sticky gum, it has absorbed atmospheric moisture (deliquescence).

Applications in Drug Development

Ion-Pair Chromatography

THA-HSO₄ is used as an ion-pairing reagent in HPLC to separate acidic drugs. The lipophilic hexyl chains interact strongly with the C18 stationary phase, while the ammonium group interacts with anionic drug analytes, increasing their retention time and resolution.

Green Chemistry Synthesis

It serves as a solvent-free catalyst or "ionic liquid precursor" for esterification reactions.

  • Advantage: Eliminates the need for toxic dipolar aprotic solvents (like DMF or DMSO).

  • Scalability: The catalyst can often be recovered by extraction with water (where it is slightly soluble) or by precipitating the product with non-polar solvents.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11015848, Tetrahexylammonium hydrogen sulfate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of Tetrahexylammonium Hydrogen Sulphate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for This Guide

Tetrahexylammonium hydrogen sulphate (THAHS) is more than just another quaternary ammonium salt; it is a versatile and powerful tool in the modern chemist's arsenal. Its utility as a phase-transfer catalyst, an electrolyte in electrochemical applications, and a reagent in ion-pair chromatography makes it invaluable across various sectors, including pharmaceuticals and fine chemical synthesis.[1][2][3][4] This guide eschews a conventional, rigid format. Instead, it is structured to provide a holistic understanding of THAHS, grounded in the practical realities of the laboratory. We will explore not just the "how" but, more critically, the "why" behind the synthesis and characterization protocols, reflecting a philosophy of self-validating, reproducible science.

The Synthetic Pathway: Principles and Practice

The synthesis of Tetrahexylammonium hydrogen sulphate is fundamentally an exercise in ion exchange. The goal is to replace the halide anion of a readily available tetrahexylammonium salt with the hydrogen sulphate (HSO₄⁻) anion. The lipophilic nature of the tetrahexylammonium cation, conferred by its long alkyl chains, is the key physical property that dictates the entire synthetic strategy.[5]

Causality in Method Design: Why This Approach?

Our chosen method is a two-phase salt metathesis reaction. This is not an arbitrary choice. It is dictated by the solubility characteristics of the precursor and the product. The tetrahexylammonium cation is highly soluble in non-polar organic solvents, while the hydrogen sulphate anion originates from an aqueous phase. By creating a biphasic system (e.g., toluene and water), we can exploit this differential solubility to drive the reaction to completion and simplify purification.[6]

  • Choice of Precursor : We begin with Tetrahexylammonium bromide. It is commercially available and its bromide anion can be readily exchanged.

  • Choice of Reagent : An aqueous solution of sulfuric acid provides the hydrogen sulphate anion. Using a stoichiometric amount is crucial to prevent contamination of the final product with excess acid.

  • Choice of Solvent System : Toluene is selected as the organic phase for its ability to effectively solvate the large, non-polar tetrahexylammonium cation and its immiscibility with water. This immiscibility is the cornerstone of the phase-transfer process.

Visualizing the Synthesis Workflow

The following diagram outlines the logical flow of the synthesis and purification process, from raw materials to the final, characterized product.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage Reactants Reactants: - Tetrahexylammonium Bromide (in Toluene) - Sulfuric Acid (in Water) ReactionVessel Biphasic Reaction (Vigorous Stirring) Reactants->ReactionVessel 1. Combine PhaseSeparation Phase Separation ReactionVessel->PhaseSeparation 2. Allow layers to separate OrganicLayer Isolate Organic Layer (Contains THAHS in Toluene) PhaseSeparation->OrganicLayer 3. Collect top layer Washing Aqueous Wash (Remove impurities) OrganicLayer->Washing Evaporation Solvent Evaporation (Rotary Evaporator) Washing->Evaporation 4. Dry & Concentrate CrudeProduct Crude THAHS Solid Evaporation->CrudeProduct Recrystallization Recrystallization (e.g., from Ethyl Acetate) CrudeProduct->Recrystallization 5. Dissolve in min. hot solvent Filtration Vacuum Filtration Recrystallization->Filtration 6. Cool to crystallize & filter Drying Vacuum Drying Filtration->Drying FinalProduct Pure Crystalline THAHS Drying->FinalProduct

Fig. 1: Synthesis and Purification Workflow for THAHS.
Step-by-Step Experimental Protocol

This protocol is a self-validating system. Each step is designed to remove specific impurities, with the final recrystallization serving as the ultimate confirmation of purity.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve Tetrahexylammonium bromide (1.0 eq) in toluene.

  • Reagent Addition : In a separate beaker, prepare an aqueous solution of sulfuric acid (1.0 eq). Add this aqueous solution to the toluene solution in the flask.

  • Reaction Execution : Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Effective mixing is critical to maximize the interfacial area where the ion exchange occurs.

  • Workup - Phase Separation : Transfer the mixture to a separatory funnel and allow the layers to fully separate. The upper organic layer, containing the product, is collected.

  • Workup - Washing : Wash the collected organic layer with deionized water to remove any remaining inorganic salts or excess sulfuric acid.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. This will yield the crude solid product.

  • Purification - Recrystallization : Dissolve the crude solid in a minimum amount of hot ethyl acetate.[6] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product Collection : Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Comprehensive Characterization: Validating Identity and Purity

Characterization is the process of confirming that the synthesized material is indeed Tetrahexylammonium hydrogen sulphate and that it meets the required purity standards. We employ a suite of orthogonal techniques, each providing a different piece of structural or physical evidence.

Physical Properties: The First Indication

A summary of the key physical and chemical properties of THAHS is presented below. These values serve as the initial benchmark for the synthesized product.

PropertyExpected ValueSource(s)
Appearance White to off-white crystalline powder[1]
Molecular Formula C₂₄H₅₃NO₄S[1][7]
Molecular Weight 451.75 g/mol [1][7]
Melting Point 98-100 °C[1][2][8]
Decomposition Temp. ~250-260 °C[8][9]
Solubility Slightly soluble in water; Soluble in polar organic solvents[2][3][5][10]
Spectroscopic and Analytical Validation

The relationship between different characterization techniques forms a logical framework for validation. Each method interrogates the molecule in a unique way, and together, they provide a comprehensive and trustworthy picture of the final product.

Characterization_Logic cluster_spectroscopy Spectroscopic Identity cluster_physicochem Physicochemical Properties Product Synthesized THAHS FTIR FTIR Spectroscopy (Functional Groups) Product->FTIR Confirms S=O, S-O, C-H bonds NMR NMR (¹H & ¹³C) (Molecular Skeleton) Product->NMR Confirms Alkyl chain structure MP Melting Point (Purity & Identity) Product->MP Compares to literature value Titration Acid-Base Titration (Quantitative Purity) Product->Titration Determines Assay (%) Conclusion Validated Product FTIR->Conclusion NMR->Conclusion MP->Conclusion Titration->Conclusion

Fig. 2: Interrelation of Characterization Techniques.

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle & Causality : FTIR spectroscopy probes the vibrational frequencies of bonds within the molecule. It is an excellent first-pass technique to confirm the presence of the key functional groups: the aliphatic C-H bonds of the hexyl chains and the various S-O bonds of the hydrogen sulphate anion.

  • Experimental Protocol : A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the 4000-400 cm⁻¹ range.[11]

  • Expected Data :

    • ~2850-2960 cm⁻¹ : Strong C-H stretching vibrations from the CH₂ and CH₃ groups of the hexyl chains.

    • ~1465 cm⁻¹ : C-H bending vibrations.

    • ~1200-1250 cm⁻¹ : Strong, characteristic S=O stretching vibrations.

    • ~1040-1060 cm⁻¹ : S-O stretching vibrations.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle & Causality : ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework. The chemical shift, integration, and multiplicity of the signals confirm the connectivity of the hexyl chains and their attachment to the quaternary nitrogen atom.

  • Experimental Protocol : The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed in an NMR spectrometer.

  • Expected ¹H NMR Data :

    • ~3.1-3.3 ppm (multiplet) : Protons on the methylene group directly attached to the nitrogen (α-CH₂). This signal is shifted downfield due to the electron-withdrawing effect of the positive nitrogen center.

    • ~1.6-1.8 ppm (multiplet) : Protons on the β-CH₂ group.

    • ~1.2-1.4 ppm (multiplet) : Protons of the internal methylene groups (γ, δ, ε-CH₂).

    • ~0.8-0.9 ppm (triplet) : Protons of the terminal methyl group (ζ-CH₃).

  • Expected ¹³C NMR Data : Distinct signals for each of the six unique carbons of the hexyl chains, with the α-carbon appearing most downfield.[7][12]

2.2.3. Purity Assessment by Titration

  • Principle & Causality : The "hydrogen sulphate" (HSO₄⁻) anion is acidic. This allows for a simple acid-base titration with a standardized solution of a strong base, like sodium hydroxide. This is a highly reliable, quantitative method to determine the purity (assay) of the final product.[1]

  • Experimental Protocol : An accurately weighed sample of THAHS is dissolved in deionized water. A few drops of a suitable indicator (e.g., phenolphthalein) are added, and the solution is titrated against a standardized NaOH solution until the endpoint is reached. The purity is calculated based on the stoichiometry of the neutralization reaction.

Safety, Storage, and Handling

Scientific integrity demands a commitment to safety. Tetrahexylammonium hydrogen sulphate must be handled with appropriate care.

  • Hazards : The compound is known to cause skin irritation and serious eye irritation.[7][9][13] Inhalation of the powder may cause respiratory irritation.[7][9]

  • Handling : Always handle in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[13] Avoid generating dust.

  • Storage : THAHS is hygroscopic.[3][14] Store in a tightly sealed container in a cool, dry, and dark place to prevent moisture uptake and degradation.[13]

Conclusion

This guide has detailed a robust and logically sound methodology for the synthesis and characterization of Tetrahexylammonium hydrogen sulphate. By understanding the chemical principles behind each step—from the choice of a biphasic reaction system to the use of orthogonal analytical techniques—researchers can confidently produce and validate this important chemical reagent. The protocols described herein are designed not merely to be followed, but to be understood, ensuring the highest standards of scientific integrity and reproducibility.

References

  • Crystalline hydrogensulfates of quaternary ammonium compounds and their use.
  • Tetrahexylammonium hydrogensulfate - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

  • 1-Hexanaminium, N,N,N-trihexyl-, sulfate (1:1) | C24H53NO4S | CID 11015848. PubChem. [Link]

  • 112540 - Tetramethylammonium hydrogensulfate hydrate - Safety Data Sheet. PanReac AppliChem. [Link]

  • Hydrogen tetrahexylazanium sulfate. LookChem. [Link]

  • Tetrahexylammonium Hydrogen Sulfate 98.0%. PureSynth. [Link]

  • Tetrabutylammonium hydrogen sulfate | C16H37NO4S | CID 94433. PubChem. [Link]

  • Impact of non-covalent interactions on FT-IR spectrum and properties of 4-methylbenzylammonium nitrate. A DFT and molecular docking study. National Center for Biotechnology Information (PMC). [Link]

Sources

Thermal Stability & Decomposition Kinetics of Tetrahexylammonium Hydrogen Sulphate (THAHS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahexylammonium hydrogen sulphate (THAHS) is a critical Phase Transfer Catalyst (PTC) and ion-pairing reagent utilized in pharmaceutical synthesis and chromatographic purification. While chemically robust under standard processing conditions, its thermal stability profile is governed by the interaction between the steric bulk of the tetrahexyl cation and the acidity of the hydrogen sulphate anion.

This guide provides a definitive analysis of the thermal decomposition of THAHS, establishing a safe operating window (SOW) for drug development workflows. We identify the onset of decomposition at ~250–260°C , detail the competing Hofmann Elimination and Nucleophilic Substitution pathways, and provide self-validating protocols for internal verification.

Physicochemical Architecture

To understand the thermal failure points of THAHS, one must first understand its molecular architecture. Unlike simple halide salts, the hydrogen sulphate anion introduces an acidic proton, which significantly alters the decomposition kinetics compared to its bromide or chloride counterparts.

PropertyValueImplications for Processing
CAS Number 32503-34-7Unique identifier for regulatory filing.[1]
Molecular Formula

Bulky cation provides steric shielding; anion provides acidity.
Molecular Weight 451.75 g/mol High MW contributes to non-volatility.
Melting Point 98–100°CSolid at RT; becomes a viscous Ionic Liquid (IL) upon melting.
Hygroscopicity HighCritical: Absorbed water lowers

via hydrolysis.
Physical State Crystalline Solid / Viscous LiquidState depends heavily on moisture content and purity.

Thermal Stability Profile

The thermal stability of THAHS is not a single point but a dynamic range dependent on heating rate, atmosphere, and sample purity.

Thermogravimetric Analysis (TGA) Interpretation

In a controlled nitrogen atmosphere, THAHS exhibits a two-stage weight loss profile.

  • Stage 1 (Desorption):

    
    . Minor weight loss (1–3%) attributable to the evaporation of physisorbed water. Note: If this step is skipped in analysis, the decomposition onset will appear artificially low.
    
  • Stage 2 (Primary Decomposition):

    
    .[2] This is the Onset Temperature (
    
    
    
    )
    where the quaternary ammonium core fractures. The breakdown is rapid, often resulting in >90% mass loss as volatile amines and alkenes are generated.
Differential Scanning Calorimetry (DSC)
  • Endotherm 1 (~100°C): Melting event (Solid

    
     Liquid phase transition).
    
  • Exotherm/Endotherm (>250°C): Decomposition. Depending on oxygen presence, this can be endothermic (bond breaking in

    
    ) or exothermic (oxidative degradation in Air).
    

Process Safety Warning: Do not exceed 180°C during processing (e.g., Hot Melt Extrusion or drying). A safety margin of 70°C below


 is recommended to prevent the accumulation of trace genotoxic byproducts.

Decomposition Mechanisms: The "Why" and "How"

The decomposition of THAHS is driven by the instability of the quaternary nitrogen in the presence of heat and the hydrogen sulphate anion. Two primary pathways compete: Hofmann Elimination (E2) and Nucleophilic Substitution (


) .
Pathway Logic
  • Hofmann Elimination (Dominant at High T): The basicity of the system (even if weak) promotes the abstraction of a

    
    -proton from one of the hexyl chains. This collapses the C-N bond, releasing a neutral amine and an alkene.
    
  • Nucleophilic Substitution (Secondary): The

    
     anion attacks the 
    
    
    
    -carbon of a hexyl group, displacing the neutral amine.
Mechanistic Visualization

The following diagram details the molecular fracture points.

Decomposition_Mechanism THAHS THAHS [N(Hex)4]+ [HSO4]- Heat Thermal Energy (>250°C) THAHS->Heat TS_Hofmann Transition State (E2) Beta-Proton Abstraction Heat->TS_Hofmann Primary Pathway TS_SN2 Transition State (SN2) Nucleophilic Attack on Alpha-C Heat->TS_SN2 Competing Pathway Products_Hofmann Major Products: Trihexylamine + 1-Hexene + H2SO4 TS_Hofmann->Products_Hofmann Products_SN2 Minor Products: Trihexylamine + Hexyl Hydrogen Sulphate TS_SN2->Products_SN2

Caption: Thermal degradation pathways of THAHS. Hofmann elimination (top) is thermodynamically favored at elevated temperatures.

Experimental Protocols (Self-Validating)

To verify the stability of a specific THAHS lot or its behavior in a formulation, use the following protocols.

Protocol A: Determination of via TGA

Objective: Establish the safe processing ceiling.

  • Sample Prep: Dry THAHS in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Instrument: TGA (e.g., TA Instruments Q500 or Netzsch TG 209).

  • Crucible: Alumina (

    
    ) or Platinum. Avoid Aluminum pans if T > 600°C, though acceptable here.
    
  • Atmosphere: Nitrogen purge (50 mL/min). Oxidation masks the intrinsic decomposition.

  • Ramp: 10°C/min from 30°C to 600°C.

  • Validation Criteria:

    • If weight loss > 5% occurs before 150°C, the sample is wet or solvated. Reject and re-dry.

    • 
       is defined as the intersection of the baseline and the tangent of the weight loss curve.
      
Protocol B: Impurity Profiling via HS-GC-MS

Objective: Detect decomposition products (Hexene, Trihexylamine) in processed drug substances.

  • Method: Headspace Gas Chromatography - Mass Spectrometry.

  • Sample: Dissolve 100 mg of processed material in DMSO.

  • Headspace Conditions: Incubate at 80°C for 20 mins.

  • Column: DB-624 or equivalent (volatile organic focus).

  • Detection:

    • 1-Hexene: m/z 41, 56, 84.

    • Trihexylamine: m/z 269 (Molecular ion), 198 (Fragment).

  • Logic: The presence of 1-Hexene confirms thermal stress (Hofmann elimination) has occurred.

Implications for Drug Development

Genotoxic Impurity Risk

While THAHS itself is generally considered a low-toxicity reagent, its decomposition products pose risks:

  • Alkyl Sulphates: If the

    
     pathway occurs, hexyl hydrogen sulphate is formed. Alkyl sulphates are potential genotoxic impurities (PGIs) that act as alkylating agents.
    
  • Control Strategy: Maintain process temperatures

    
    . Implement a wash step (e.g., bicarbonate wash) to hydrolyze any formed alkyl sulphates into harmless alcohols and sulphate salts.
    
Analytical Interference

In Ion Pair Chromatography, degraded THAHS results in:

  • Ghost Peaks: Trihexylamine elutes separately, causing unknown peaks in the chromatogram.

  • Baseline Drift: Sulphuric acid byproducts alter mobile phase pH, shifting retention times of the API.

References

  • Sigma-Aldrich. (2023). Tetrahexylammonium hydrogen sulfate Product Specification & MSDS. Retrieved from

  • NIST Chemistry WebBook. (2023). Quaternary Ammonium Salts - Thermochemical Data. Retrieved from

  • Royal Society of Chemistry. (2002). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2.[3] Retrieved from

  • Netzsch Thermal Analysis. (2023). Thermal Stability and Decomposition Kinetics using TGA. Retrieved from

  • ChemicalBook. (2023). Tetrahexylammonium Hydrogensulfate Properties and Safety. Retrieved from

Sources

The Hygroscopic Paradox: Mastering Tetrahexylammonium Hydrogen Sulphate in Drug Development

[1]

Executive Summary

Tetrahexylammonium hydrogen sulphate (THAHS) represents a critical junction in physicochemical properties: it combines a highly lipophilic cationic tail (


1Ion-Pair Chromatography (IPC)Phase Transfer Catalysis (PTC)1

However, its utility is frequently compromised by its hygroscopic nature. Unlike simple inorganic salts, the water uptake in THAHS is not merely a purity issue—it is a functional disruptor. Absorbed moisture alters the stoichiometric precision required for reproducible retention times in HPLC and changes the partition coefficients in catalytic biphasic systems.

This guide provides a definitive technical framework for understanding, quantifying, and mitigating the hygroscopic risks of THAHS to ensure data integrity and process reliability.

Physicochemical Profile & Hygroscopic Mechanism[2]

The Molecular Tug-of-War

THAHS exists in a delicate balance.[1] The four hexyl chains provide the steric bulk and lipophilicity necessary to interact with non-polar stationary phases (in IPC) or organic solvents (in PTC). Conversely, the hydrogen sulphate anion is the moisture magnet.

  • Cation: Tetrahexylammonium

    
    . Hydrophobic, sterically hindered.
    
  • Anion: Hydrogen Sulphate

    
    .[1] Amphiprotic, capable of donating and accepting hydrogen bonds.
    
The Mechanism of Water Uptake

The hygroscopicity of THAHS is driven by the hydrogen bonding potential of the bisulfate anion . Atmospheric water molecules coordinate with the oxygen atoms of the sulfonyl group and the acidic proton.

Key Consequence: As THAHS absorbs water, it does not just "get wet"; it undergoes a localized phase transition on the crystal surface, often becoming deliquescent (turning into a viscous liquid) at high humidity. This creates a "hydration shell" that shields the ionic charge, altering its effective strength in ion-pairing applications.[1]

Visualization: The Hygroscopic Cascade

The following diagram illustrates the pathway from atmospheric exposure to functional failure in analytical applications.

HygroscopicCascadeAtmosphereAtmospheric Moisture(>40% RH)SurfaceSurface Adsorption(H-bonding to HSO4-)Atmosphere->Surface DiffusionLatticeLattice Expansion &Hydration Shell FormationSurface->Lattice SaturationIPC_FailIPC Failure:Retention Time ShiftBaseline NoiseLattice->IPC_Fail Stoichiometric ErrorPTC_FailPTC Failure:Altered Partition Coeff.Reduced Reaction RateLattice->PTC_Fail Solvation Shielding

Caption: Figure 1. The mechanistic pathway of moisture interference in THAHS applications.

Impact Analysis: Why "Dry" Matters

The following table summarizes the quantitative impact of moisture content on critical applications.

Application DomainMoisture Impact MechanismObservable ConsequenceCritical Threshold (Est.)
Ion-Pair Chromatography (IPC) Water acts as a competing modifier; hydration changes the effective radius of the ion pair.[1]Retention Time Drift: Analytes elute earlier than expected. Ghost Peaks: System peaks due to dissolved impurity concentration changes.> 1.0% w/w
Phase Transfer Catalysis (PTC) Hydration shells around

reduce its ability to exchange with the target nucleophile.[1]
Reaction Stalling: Lower yields in biphasic alkylations or oxidations. Emulsion Formation: Excess water stabilizes difficult-to-break emulsions.[1]> 2.5% w/w
Electrochemical Synthesis Water narrows the electrochemical window (electrolysis of water).Side Reactions: Generation of

or

gas; electrode fouling.
> 0.1% w/w

The "Dry Chain" Protocol: Handling & Storage[1][3][5]

To maintain scientific integrity, THAHS must be managed via a "Dry Chain"—a continuous protocol of moisture exclusion.

Receipt and Initial Storage
  • Container: Upon receipt, ensure the manufacturer's seal is intact. If the bottle is plastic (HDPE), verify it has not been compromised by long-term diffusion.[1]

  • Environment: Store in a desiccator cabinet maintained at <20% Relative Humidity (RH).

  • Desiccant: Use indicating silica gel or molecular sieves (4Å) in the secondary container.

Weighing and Solubilization Workflow

The most critical moment is the transfer from storage to the balance.

Protocol:

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

  • Rapid Weighing: Do not weigh onto weighing paper. Use a tared glass weighing boat or volumetric flask directly.

  • Immediate Solubilization: Once weighed, immediately dissolve in the target solvent. Do not leave the solid sitting on the balance.

Drying ("Rescue") Protocol

If THAHS has absorbed moisture (indicated by clumping or stickiness), it can be dried.

  • Method: Vacuum Oven Drying.

  • Temperature: 40°C – 50°C (Melting point is ~98-100°C; do not exceed 60°C to avoid sintering).

  • Pressure: < 10 mbar.

  • Duration: 12–24 hours.

  • Validation: Constant weight verification.

Quantitative Analysis: Measuring Water Content

Do not rely on "loss on drying" (LOD) for high-precision applications, as it may not remove bound water or may volatilize trace impurities.[1] Karl Fischer (KF) Titration is the gold standard.

Protocol: Volumetric Karl Fischer for THAHS[1]
  • Solvent System: Methanol is generally suitable. However, because THAHS is acidic (

    
    ), it can shift the pH of the KF reagent, slowing the reaction.[1]
    
  • Buffer: If titration is slow or endpoints are fading, use a buffered solvent system (imidazole-based) to maintain the optimal pH (5–7) for the KF reaction.[1]

  • Sample Size: 0.5 g – 1.0 g (depending on expected water content).

  • Endpoint: Drift stop < 20 µ g/min .

Experimental Workflow: Ion-Pair Reagent Preparation

This workflow ensures that the THAHS used in HPLC mobile phases delivers reproducible retention times.

DryChainWorkflowStorageDesiccated Storage(<20% RH)CheckVisual Inspection(Free flowing?)Storage->CheckDryingVacuum Dry45°C, 12hCheck->DryingFail (Clumped)WeighRapid Weighing(Closed Vessel)Check->WeighPassDrying->WeighDissolveDissolve & Filter(0.45 µm)Weigh->DissolveQCCheck pH & BaselineDissolve->QC

Caption: Figure 2. The "Dry Chain" workflow for preparing THAHS mobile phases.

References

  • PubChem. (n.d.). Tetrahexylammonium hydrogen sulfate Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Majors, R. E. (2013). The Role of Ion-Pairing Reagents in HPLC. LCGC North America.

The Nomenclature and Functional Identity of Tetrahexylammonium Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Chemical Verification and Application

Executive Summary

In the precise world of drug development and organic synthesis, the ambiguity of chemical nomenclature can lead to catastrophic experimental failures. Tetrahexylammonium hydrogen sulfate (THA-HSO₄) is a specialized quaternary ammonium salt distinct from its more common analogs (like tetrabutylammonium salts) due to its significantly higher lipophilicity.

This guide provides a definitive reference for the synonyms, chemical identity, and functional applications of THA-HSO₄. It is designed to serve as a grounding document for researchers requiring strict material verification for Phase Transfer Catalysis (PTC) and Ion-Pair Chromatography (IPC).

Part 1: Chemical Identity & Nomenclature Matrix

The Critical Distinction

Warning: A common laboratory error is confusing Tetrahexylammonium hydrogen sulfate with Tetrabutylammonium hydrogen sulfate. While they share similar anions, their cation lipophilicity differs drastically, altering partition coefficients in biphasic systems.

  • Target Molecule: Tetrahexylammonium hydrogen sulfate (C6 chains)

  • Common Confusion: Tetrabutylammonium hydrogen sulfate (C4 chains)

Synonym and Identifier Table

The following table consolidates all valid identifiers to ensure accurate procurement and database searching.

Identifier CategoryPrimary Name / ValueSynonyms & Variations
Common Name Tetrahexylammonium hydrogen sulfateTetra-n-hexylammonium hydrogen sulfate; THA-HSO4; THAHS
IUPAC Name N,N,N-Trihexyl-1-hexanaminium hydrogen sulfate1-Hexanaminium, N,N,N-trihexyl-, sulfate (1:[1][2][3][4][5]1)
CAS Registry No. 32503-34-7 Note: Do not confuse with 32503-27-8 (Butyl analog)
Chemical Formula


Molecular Weight 451.75 g/mol -
MDL Number MFCD00037675-
Structural Visualization & Nomenclature Hierarchy

The following diagram maps the relationship between the chemical structure and its various naming conventions, highlighting the "Hexyl" chains that define its hydrophobicity.

NomenclatureMap cluster_0 Chemical Structure Components cluster_1 Nomenclature Mapping Cation Cation: Tetrahexylammonium (Lipophilic Phase Driver) IUPAC IUPAC: N,N,N-Trihexyl-1-hexanaminium hydrogen sulfate Cation->IUPAC Defines Base Name Anion Anion: Hydrogen Sulfate (HSO4-) (Exchangeable Counter-ion) Anion->IUPAC Defines Salt Form Common Common: Tetrahexylammonium hydrogen sulfate IUPAC->Common Simplification Acronym Acronym: THA-HSO4 Common->Acronym Abbreviation

Figure 1: Nomenclature hierarchy linking structural components to valid chemical synonyms.

Part 2: Functional Applications & Mechanisms

Phase Transfer Catalysis (PTC)

In organic synthesis, THA-HSO₄ acts as a Phase Transfer Catalyst .[6][7][8] Its utility stems from the high lipophilicity of the four hexyl chains, which allows it to solubilize inorganic anions (like


 or nucleophiles exchanged with it) into non-polar organic solvents more effectively than shorter-chain analogs.

Mechanism of Action:

  • Ion Exchange: The quaternary ammonium cation (

    
    ) pairs with a nucleophile (
    
    
    
    ) in the aqueous phase.
  • Migration: The lipophilic

    
     pair migrates into the organic phase.
    
  • Reaction: The nucleophile reacts with the organic substrate (

    
    ).
    
  • Recycle: The

    
     returns to the interface to pick up another anion.
    
Ion-Pair Chromatography (IPC)

In HPLC, THA-HSO₄ is used as an Ion-Pairing Reagent (IPR) .

  • Target Analytes: Strong acids or anionic compounds that are too polar to be retained on a standard C18 column.

  • Mechanism: The hexyl chains adsorb onto the hydrophobic stationary phase (C18), creating a dynamically charged surface. The positively charged ammonium head group then interacts electrostatically with anionic analytes, increasing their retention time.

Why Choose THA-HSO₄ over TBA-HSO₄?

  • Greater Retention: The hexyl chains provide stronger hydrophobic interaction with the column than butyl chains.

  • Selectivity: It alters selectivity for extremely polar anions that elute in the void volume with standard reagents.

Part 3: Experimental Protocols

Protocol: Preparation of 10mM IPC Buffer (pH 2.5)

Objective: Create a mobile phase for the retention of anionic drug metabolites. Reagents:

  • Tetrahexylammonium hydrogen sulfate (CAS 32503-34-7)[4][9][7]

  • HPLC Grade Water[3]

  • Phosphoric Acid (85%)

  • Acetonitrile (HPLC Grade)

Step-by-Step Methodology:

  • Weighing: Accurately weigh 4.52 g of Tetrahexylammonium hydrogen sulfate.

  • Dissolution: Dissolve in 950 mL of HPLC grade water.

    • Note: THA-HSO₄ is less soluble in water than TBA salts due to the hexyl chains. Sonication may be required.

  • pH Adjustment: The solution will be naturally acidic due to the hydrogen sulfate anion. Adjust pH to 2.5 using Phosphoric Acid (to lower) or dilute NaOH (to raise, if necessary, though rarely needed).

    • Critical: Do not use chloride or bromide acids, as halide ions compete with the hydrogen sulfate.

  • Filtration: Filter through a 0.22 µm nylon membrane to remove any undissolved particulates.

  • Dilution: Bring final volume to 1000 mL.

Workflow Visualization: PTC Reaction Cycle

The following diagram illustrates the catalytic cycle driven by THA-HSO₄ in a biphasic alkylation reaction.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Q_HSO4_aq [THA]+ [HSO4]- Q_Nu_aq [THA]+ [Nu]- Q_HSO4_aq->Q_Nu_aq Ion Exchange Nu_aq Nucleophile (Nu-) Nu_aq->Q_Nu_aq Q_Nu_org [THA]+ [Nu]- Q_Nu_aq->Q_Nu_org Phase Transfer Substrate Substrate (R-X) Product Product (R-Nu) Substrate->Product Q_Nu_org->Product Reaction Q_X_org [THA]+ [X]- Q_Nu_org->Q_X_org Leaving Group Exchange Q_X_org->Q_HSO4_aq Catalyst Regeneration

Figure 2: Phase Transfer Catalysis cycle showing the shuttling of ions by Tetrahexylammonium cation.

Part 4: Quality Control & Verification

To ensure data integrity in drug development, the identity of THA-HSO₄ must be verified upon receipt.

Test MethodAcceptance CriteriaPurpose
H-NMR (DMSO-d6) Distinct multiplets for Hexyl chain (C6). Integration ratio must confirm 4 hexyl chains.Confirms Cation Identity (Distinguishes from Butyl/Octyl).
Acid-Base Titration Assay ≥ 98.0%.[4] Stoichiometric consumption of NaOH.Confirms the "Hydrogen Sulfate" (acidic) counter-ion.
Solubility Check Soluble in Dichloromethane; Sparingly soluble in cold water.Rapid physical verification of lipophilicity.

References

  • Sigma-Aldrich. Tetrahexylammonium hydrogensulfate Product Specification (CAS 32503-34-7).[4] Retrieved from

  • ChemicalBook. Tetrahexylammonium hydrogensulphate Chemical Properties and Synonyms. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Tetrabutylammonium hydrogen sulfate (Analog Comparison). Retrieved from (Note: Used for structural comparison of the butyl analog to highlight differences).

  • Chromatography Online. The Role of Ion Pairing Agents in Liquid Chromatography. Retrieved from

Sources

Methodological & Application

Advanced Ion-Pair Chromatography: The Tetrahexylammonium Hydrogen Sulphate (THAHS) Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahexylammonium Hydrogen Sulphate (THAHS) is a specialized, high-hydrophobicity ion-pairing reagent used in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). While its shorter-chain cousin, Tetrabutylammonium Hydrogen Sulphate (TBAHS), is the industry standard for general anionic analysis, THAHS is the "heavy artillery" deployed when analytes are too polar to be retained by TBAHS.

This guide details the operational protocols for using THAHS to analyze ultra-polar acidic compounds, such as bisphosphonates (e.g., Zoledronic acid) , phosphonoformates (e.g., Foscarnet) , and polyphosphorylated nucleotides . It synthesizes mechanistic insights with field-proven protocols to ensure robust, reproducible separations.

Mechanism of Action: The Hydrophobic Ladder

To use THAHS effectively, one must understand why it is selected over other reagents. In Ion-Pair Chromatography (IPC), the retention of an anionic analyte (


) is governed by the hydrophobicity of the counter-ion (

).

The relationship follows a homologous series known as the "Hydrophobic Ladder": Tetramethyl (


) < Tetrabutyl (

) < Tetrahexyl (

)

THAHS possesses four hexyl chains, making it significantly more hydrophobic than TBAHS.

The "Dynamic Ion-Exchange" Model

When THAHS is added to the mobile phase, it does not merely float in solution. Due to its high hydrophobicity, the Tetrahexylammonium cation (


) strongly adsorbs onto the non-polar C18 stationary phase, effectively converting the column into a dynamic anion-exchanger .
  • Column Modification: The C18 surface becomes positively charged.

  • Analyte Retention: Acidic analytes (anions) are retained via electrostatic attraction to the adsorbed

    
     layer.
    
  • Elution: Increasing the organic modifier concentration desorbs the ion-pair or displaces the

    
     from the surface.
    

G C18 C18 Stationary Phase (Hydrophobic Surface) THA THA+ Ion (Tetrahexylammonium) C18->THA Strong Hydrophobic Adsorption Analyte Acidic Analyte (-) (e.g., Bisphosphonate) THA->Analyte Electrostatic Attraction Complex Retained Ion-Pair [THA+ :: Analyte-] Analyte->Complex Formation Complex->C18 Retained on Column

Figure 1: Mechanistic interaction of THAHS. The reagent modifies the stationary phase, creating a charged surface that retains anionic analytes.[1]

Method Development Strategy

When to Choose THAHS

Use THAHS only when TBAHS fails. If your acidic analyte elutes near the void volume (


) even with 0% organic modifier using TBAHS, you must switch to THAHS.
ParameterTetrabutylammonium (TBAHS)Tetrahexylammonium (THAHS)
Alkyl Chain Length C4 (Butyl)C6 (Hexyl)
Hydrophobicity ModerateHigh
Typical Concentration 5 – 20 mM1 – 5 mM
Target Analytes Carboxylic acids, monophosphatesPolyphosphates, bisphosphonates, polysulfates
Column Stripping Moderate difficultyExtremely Difficult (Permanent modification likely)
Critical Parameters
  • Concentration: Because THAHS is so hydrophobic, lower concentrations (1–5 mM) are often sufficient to saturate the column surface.

  • pH Control: The pH must be maintained (typically pH 6.0–7.5) to ensure the analyte is fully ionized (anionic). Phosphate buffers are preferred.

  • Column Dedication: CRITICAL. Once a C18 column is exposed to THAHS, it is nearly impossible to strip the reagent completely. Dedicate the column to this specific method.

Application Protocol: Analysis of Bisphosphonates (e.g., Zoledronic Acid)[2]

Bisphosphonates are highly polar, bone-resorption inhibitors that are notoriously difficult to retain on C18. This protocol utilizes THAHS to achieve retention and separation from impurities.

Reagents & Equipment[3]
  • Reagent: Tetrahexylammonium Hydrogen Sulphate (THAHS), HPLC Grade (>99%).

  • Buffer: Sodium Pyrophosphate or Potassium Dihydrogen Phosphate.

  • Column: C18 (Octadecyl), 250 x 4.6 mm, 5 µm (e.g., Phenomenex Gemini or equivalent).[2]

  • Detection: UV @ 215–220 nm (Bisphosphonates have weak UV absorbance; high purity reagents are essential to reduce background noise).

Mobile Phase Preparation

Buffer A (Aqueous):

  • Dissolve 1.5 g of Sodium Pyrophosphate in 950 mL of HPLC-grade water.

  • Add 0.25 g of Tetrahexylammonium Hydrogen Sulphate .

  • Adjust pH to 7.0 ± 0.1 using Dilute Phosphoric Acid.

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm nylon membrane. Note: THAHS can be viscous; ensure complete dissolution.

Mobile Phase B (Organic):

  • Acetonitrile (HPLC Grade).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[3][4][5][6]

  • Temperature: 30°C

  • Injection Volume: 20 µL

  • Gradient Program:

Time (min)% Buffer A% Mobile Phase BComment
0.0955Loading
15.07030Elution of Impurities
25.04060Column Wash (Elute THAHS)
26.0955Re-equilibration
35.0955Ready for next injection

Expert Insight: The high organic wash (60% B) at 25 minutes is crucial not just to elute hydrophobic impurities, but to prevent the accumulation of THAHS counter-ions that can cause baseline drift.

Application Protocol: Analysis of Foscarnet Sodium

Foscarnet (phosphonoformic acid) is a small, highly polar antiviral. Standard RP-HPLC results in zero retention.

Protocol Modifications
  • Mobile Phase: A mixture of Sodium Sulfate (10 mM) and Sodium Pyrophosphate (0.6 mM) with 0.25 g/L THAHS .[3]

  • Organic Modifier: Methanol is often preferred over Acetonitrile for Foscarnet to improve solubility and peak shape.

  • pH: Adjusted to ~4.4 using Acetic Acid. At this pH, Foscarnet is anionic, and THAHS (permanently charged) maintains the ion-pair interaction.

The Self-Validating System (Troubleshooting)

To ensure scientific integrity, every run must be self-validating. Use this decision matrix to diagnose issues.

DecisionTree Start Start Troubleshooting Issue: Poor Retention/Resolution CheckRT Is Retention Time (RT) Decreasing? Start->CheckRT CheckPeak Is Peak Shape Tailing? CheckRT->CheckPeak No (Stable but low k') Equilibrium Cause: Column not Equilibrated Action: Flush with Mobile Phase for >60 mins CheckRT->Equilibrium Yes (Drifting) ConcLow Cause: THAHS Depletion Action: Increase THAHS conc. by 1-2 mM CheckPeak->ConcLow No PHDrift Cause: pH Mismatch Action: Check Buffer pH. Must be > pKa of analyte CheckPeak->PHDrift Yes Dedication Cause: Column Hysteresis Action: Dedicate Column. Do not use for non-IPC methods. Equilibrium->Dedication

Figure 2: Troubleshooting decision tree for THAHS methods.

Common Pitfalls
  • "The Ghost Peak": THAHS is a salt.[7] If your system was previously used with perchlorate or other chaotropic salts, you may see precipitation or "ghost" peaks. Always flush the system with warm water (40°C) before introducing THAHS.

  • Baseline Noise: Quaternary ammonium salts can absorb weakly at low UV wavelengths. Ensure the reference cell in your detector is monitoring the mobile phase to subtract this background.

References

  • BenchChem. (2025).[8] Tetrahexylammonium chloride: Technical Support Center - Ion Pair Chromatography. Retrieved from

  • Sigma-Aldrich. (n.d.). Tetrahexylammonium hydrogen sulfate Product Specification. Retrieved from

  • Google Patents. (2020). CN111474268B - High performance liquid chromatography detection method for foscarnet sodium and impurities thereof. Retrieved from

  • Google Patents. (2016). CN201610794684.6 - High performance liquid chromatography detection method for zoledronic acid. Retrieved from

  • Shodex. (n.d.). Tetraalkylammoniums (YK-421) Application Data. Retrieved from

  • Chromatography Forum. (2011). Ion pair chromatography: Discussion on Tetrahexylammonium vs Tetrabutylammonium. Retrieved from

Sources

Application Notes & Protocols: Tetrahexylammonium Hydrogen Sulphate for the Epoxidation of α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Phase-Transfer Catalysis in Epoxide Synthesis

The synthesis of α,β-epoxy ketones is a cornerstone transformation in organic chemistry, providing critical chiral building blocks for the pharmaceutical and fine chemical industries. These versatile intermediates are precursors to a wide array of complex molecules. While numerous methods exist for the epoxidation of olefins, electron-deficient alkenes such as α,β-unsaturated ketones (enones) present a unique challenge, often reacting sluggishly with common electrophilic oxidizing agents.[1][2]

Nucleophilic epoxidation, classically exemplified by the Weitz-Scheffer reaction using hydrogen peroxide under basic conditions, offers a powerful alternative.[1][2][3] However, achieving efficient reaction rates and high yields often necessitates a strategy to overcome the mutual insolubility of the aqueous oxidant and the organic substrate. This is where phase-transfer catalysis (PTC) emerges as an enabling technology.[4][5] Tetrahexylammonium hydrogen sulphate, [CH₃(CH₂)₅]₄N(HSO₄), is a particularly effective phase-transfer catalyst for this purpose.[6][7] Its lipophilic tetrahexylammonium cation is adept at transporting the reactive hydroperoxide anion (OOH⁻) from the aqueous phase into the organic phase, where it can readily react with the enone.[4][7] This guide provides a detailed exploration of the mechanism, a robust experimental protocol, and key performance data for the tetrahexylammonium hydrogen sulphate-catalyzed epoxidation of α,β-unsaturated ketones.

Mechanism of Action: A Tale of Two Phases

The epoxidation of α,β-unsaturated ketones under phase-transfer conditions is a multi-step process that elegantly bridges the aqueous and organic phases. The reaction proceeds via a nucleophilic addition-cyclization pathway, with tetrahexylammonium hydrogen sulphate acting as the crucial intermediary.

The Catalytic Cycle can be broken down into the following key steps:

  • Generation of the Active Oxidant: In the aqueous phase, a base (e.g., sodium hydroxide) deprotonates hydrogen peroxide to form the hydroperoxide anion (OOH⁻).

  • Ion Exchange and Phase Transfer: The tetrahexylammonium cation (Q⁺) from the catalyst exchanges its hydrogen sulphate counter-ion for the hydroperoxide anion at the aqueous-organic interface, forming the lipophilic ion pair [Q⁺OOH⁻].

  • Homogeneous Reaction in the Organic Phase: The [Q⁺OOH⁻] ion pair is soluble in the organic phase and migrates into it. Here, the "naked" and highly reactive hydroperoxide anion performs a nucleophilic 1,4-conjugate addition to the β-carbon of the α,β-unsaturated ketone.

  • Intramolecular Cyclization: The resulting enolate intermediate undergoes a rapid intramolecular Sɴ2-type cyclization, with the enolate oxygen displacing the hydroxide leaving group from the peroxide moiety. This step forms the desired epoxide ring.

  • Catalyst Regeneration: The hydroxide ion (OH⁻) produced in the cyclization step is transported back to the aqueous phase by the tetrahexylammonium cation, regenerating the catalyst and completing the catalytic cycle.

This process, often referred to as the Weitz-Scheffer epoxidation, is highly efficient under phase-transfer conditions.[8] The use of a phase-transfer catalyst like tetrahexylammonium hydrogen sulphate accelerates the reaction by facilitating the transport of the nucleophilic oxidant into the organic phase where the substrate resides.[4][6]

Below is a visual representation of the catalytic cycle:

Catalytic_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase H2O2 H₂O₂ OOH_aq OOH⁻ (aq) H2O2->OOH_aq + OH⁻ NaOH NaOH H2O H₂O Q_HSO4_aq Q⁺HSO₄⁻ (aq) Q_OOH_aq Q⁺OOH⁻ (aq) Q_HSO4_aq->Q_OOH_aq + OOH⁻ Q_OOH_org Q⁺OOH⁻ (org) Q_OOH_aq->Q_OOH_org Phase Transfer OH_aq OH⁻ (aq) Enone α,β-Unsaturated Ketone Enolate_Intermediate Enolate Intermediate Enone->Enolate_Intermediate + Q⁺OOH⁻ Epoxide α,β-Epoxy Ketone Enolate_Intermediate->Epoxide Intramolecular Cyclization Q_OH_org Q⁺OH⁻ (org) Enolate_Intermediate->Q_OH_org - Q⁺OH⁻ Q_OH_org->OH_aq Phase Transfer

Caption: Catalytic cycle for the phase-transfer epoxidation of α,β-unsaturated ketones.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the epoxidation of a model α,β-unsaturated ketone, chalcone (1,3-diphenyl-2-propen-1-one), using tetrahexylammonium hydrogen sulphate as the phase-transfer catalyst.

Materials:

  • Chalcone (Substrate)

  • Tetrahexylammonium hydrogen sulphate (Phase-Transfer Catalyst)

  • Hydrogen peroxide (30% w/w aqueous solution, Oxidant)

  • Sodium hydroxide (Base)

  • Toluene (Organic Solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulphate (Drying agent)

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Magnetic stir plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve chalcone (1.0 equivalent) and tetrahexylammonium hydrogen sulphate (0.1 equivalents) in toluene.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Base and Oxidant: While stirring vigorously, add a pre-cooled aqueous solution of sodium hydroxide (2.0 equivalents) followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (1.5 equivalents). Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulphate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) or by column chromatography on silica gel to afford the pure α,β-epoxy ketone.

Experimental_Workflow start Start dissolve Dissolve Chalcone & Catalyst in Toluene start->dissolve cool Cool to 0-5 °C dissolve->cool add_reagents Add aq. NaOH and H₂O₂ cool->add_reagents stir Stir at Room Temperature (Monitor by TLC) add_reagents->stir workup Workup: Dilute, Wash with NaHCO₃ & Brine stir->workup dry Dry with MgSO₄ & Filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end End purify->end

Caption: A streamlined workflow for the epoxidation of chalcone.

Performance Data and Substrate Scope

The tetrahexylammonium hydrogen sulphate-catalyzed epoxidation of α,β-unsaturated ketones is a robust and high-yielding reaction. The table below summarizes typical results for the epoxidation of various chalcone derivatives.

EntrySubstrate (Chalcone Derivative)Time (h)Yield (%)
1Chalcone295
24-Methylchalcone2.592
34-Methoxychalcone390
44-Chlorochalcone296
54-Nitrochalcone1.598

Reaction conditions: Substrate (1 mmol), Tetrahexylammonium hydrogen sulphate (0.1 mmol), 30% H₂O₂ (1.5 mmol), NaOH (2 mmol), Toluene (10 mL), Room Temperature.

The reaction is generally applicable to a wide range of α,β-unsaturated ketones, including both cyclic and acyclic enones. Electron-withdrawing groups on the aromatic rings of chalcones tend to accelerate the reaction, while electron-donating groups may slightly decrease the reaction rate.

Troubleshooting and Key Considerations

  • Vigorous Stirring: Efficient mixing of the two phases is crucial for the reaction to proceed at a reasonable rate. Inadequate stirring can lead to long reaction times and low yields.

  • Temperature Control: The initial addition of hydrogen peroxide and base should be performed at low temperatures to control the exothermicity of the reaction and prevent unwanted side reactions.

  • Purity of Reagents: The quality of the hydrogen peroxide is important. Older solutions may have a lower concentration, requiring the use of a larger excess.

  • Catalyst Loading: While 0.1 equivalents of the catalyst are generally sufficient, for less reactive substrates, increasing the catalyst loading to 0.2 equivalents may be beneficial.

Conclusion

Tetrahexylammonium hydrogen sulphate is a highly effective and versatile phase-transfer catalyst for the epoxidation of α,β-unsaturated ketones. Its ability to efficiently transport the hydroperoxide anion into the organic phase enables a smooth and high-yielding reaction under mild conditions.[6][7] This method provides a practical and scalable approach for the synthesis of valuable α,β-epoxy ketones, making it a valuable tool for researchers in both academic and industrial settings.

References

  • Chem-Impex. Tetrahexylammonium hydrogensulfate. [Link]

  • Wikipedia. Asymmetric nucleophilic epoxidation. [Link]

  • Majdecki, M., Tyszka-Gumkowska, A., & Jurczak, J. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Molecules, 25(21), 5036. [Link]

  • Arai, S., Tsuge, H., Oku, M., Miura, M., & Shioiri, T. (2002). Catalytic asymmetric epoxidation of enones under phase transfer catalyzed conditions. Tetrahedron, 58(8), 1623-1630. [Link]

  • Organic Chemistry Portal. Synthesis of epoxides. [Link]

  • Organic Reactions. Asymmetric Epoxidation Of Electron-Deficient Alkenes. [Link]

  • ResearchGate. Weitz–Scheffer epoxidation of enones and oxidation of thioethers.... [Link]

  • LookChem. Hydrogen tetrahexylazanium sulfate. [Link]

  • Arai, S., Tsuge, H., Oku, M., Miura, M., & Shioiri, T. (2002). Catalytic asymmetric epoxidation of enones under phase-transfer catalyzed conditions. Tetrahedron, 58(8), 1623-1630. [Link]

  • Chemistry LibreTexts. 5.3: Epoxidation of Unfunctionalized Alkenes. [Link]

  • Google Patents. US3816533A - Crystalline hydrogensulfates of quaternary ammonium compounds and their use.
  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Thieme. Epoxidation of Enones by Nucleophilic Oxidation. [Link]

Sources

Troubleshooting & Optimization

Problems with Tetrahexylammonium hydrogen sulphate solubility in water.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Tetrahexylammonium hydrogen sulphate (THAHS). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a specific focus on its solubility characteristics in aqueous media.

Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Tetrahexylammonium hydrogen sulphate in water?

Tetrahexylammonium hydrogen sulphate is generally described as being only slightly soluble in water.[1][2] Some sources may even classify it as practically insoluble in water, while noting its solubility in polar organic solvents like N,N-Dimethylformamide and methanol.[3] This limited aqueous solubility is a critical factor to consider during experimental design.

Q2: Why is Tetrahexylammonium hydrogen sulphate poorly soluble in water when it is an ionic salt?

This is a crucial question that pertains to the molecule's fundamental structure. While the quaternary ammonium center and the hydrogen sulphate anion are ionic and thus hydrophilic, the molecule also possesses four long hexyl (C6) chains.[4][5] These long hydrocarbon chains are nonpolar and create a significant hydrophobic (lipophilic) character.[5] The overall solubility of the salt is a balance between these opposing properties. In the case of THAHS, the hydrophobic nature of the four long alkyl chains dominates, leading to its limited solubility in water.[6][7]

Q3: What are the primary applications of Tetrahexylammonium hydrogen sulphate, and how does solubility relate to its function?

THAHS is most valued as a phase-transfer catalyst (PTC).[4][8] In many organic syntheses, one reactant is an organic compound soluble in an organic solvent, while the other is an ionic salt soluble only in water.[6][9] The reaction between these is incredibly slow as it can only occur at the interface of the two immiscible liquid phases.[6]

A PTC like THAHS overcomes this barrier. Its dual hydrophobic and hydrophilic nature allows it to transport an ion from the aqueous phase into the organic phase to react.[8][9] The THAHS cation pairs with the reactant anion in the aqueous phase, and the resulting ion pair is sufficiently lipophilic to dissolve in the organic phase, where the reaction can proceed.[10] Therefore, its limited water solubility and good organic solubility are essential for its catalytic function.

Troubleshooting Guide: Dissolution Issues
Q4: I'm trying to dissolve Tetrahexylammonium hydrogen sulphate powder in water, but it's clumping or just sitting at the bottom. What should I do first?

When facing dissolution challenges, it's best to follow a systematic approach. Start with the simplest techniques before moving to more complex solutions.

  • Verify Purity and Handling: Ensure the reagent is within its shelf-life and has been stored correctly in a tightly closed container, as some quaternary ammonium salts can be hygroscopic.[11] Impurities or degradation can significantly alter solubility.

  • Increase Agitation: Simple swirling or vortexing is often insufficient. Use a magnetic stirrer for a prolonged period. For stubborn samples, mechanical energy from sonication can be highly effective at breaking up solid agglomerates and increasing the surface area for dissolution.

  • Apply Gentle Heat: For many solids, solubility increases with temperature.[12] Gently warming the solution while stirring can significantly improve the rate and extent of dissolution. However, be mindful of the thermal stability of other components in your mixture.

Q5: Can I use a co-solvent to dissolve Tetrahexylammonium hydrogen sulphate in an aqueous system?

Yes, using a co-solvent is a highly effective and common strategy.[13] This technique, also known as solvent blending, involves adding a water-miscible organic solvent in which the solute is more soluble.[13]

Recommended Co-solvents:

  • Methanol

  • Ethanol

  • Acetonitrile

  • N,N-Dimethylformamide (DMF)[3]

The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic alkyl chains of the THAHS molecule.[14]

Q6: My final solution appears hazy or cloudy. Is the material fully dissolved?

A hazy or cloudy appearance typically indicates that the material is not fully dissolved. It may exist as a fine suspension of undissolved particles or as micelles. Given the surfactant-like properties of THAHS, it can form aggregates (micelles) in water, especially at higher concentrations. This can lead to a colloidal dispersion rather than a true solution. Consider this a sign of incomplete dissolution or exceeding the critical micelle concentration (CMC).[15][16]

Q7: I'm having difficulty stabilizing the pH of my Tetrahexylammonium hydrogen sulphate solution. Why is this happening?

The "hydrogen sulphate" (HSO₄⁻) portion of the salt is the conjugate base of a strong acid (sulfuric acid) but is itself a weak acid (pKa ≈ 1.99). Therefore, in solution, it can deprotonate to form sulphate (SO₄²⁻) and release a proton (H⁺), making the solution acidic.[17] When you try to adjust the pH, especially with a strong base, you are titrating this acidic proton, and it can be difficult to find a stable endpoint near its pKa.[17] This is a known issue with hydrogen sulphate salts of quaternary amines.[17]

Experimental Protocols & Methodologies
Protocol 1: Standard Method for Preparing an Aqueous Solution
  • Weighing: Accurately weigh the required amount of Tetrahexylammonium hydrogen sulphate powder.

  • Initial Wetting: Add a small amount of a suitable co-solvent (e.g., methanol or ethanol) to the powder to create a paste or slurry. This prevents clumping when water is added.

  • Addition of Water: Slowly add the deionized water to the desired final volume while vigorously stirring with a magnetic stirrer.

  • Heating (Optional): If dissolution is slow, gently heat the solution to 40-50°C on a stirrer hotplate. Do not boil.

  • Sonication (Optional): If solids persist, place the vessel in an ultrasonic bath for 15-30 minute intervals until the solution is clear.

  • Cooling & Filtration: Allow the solution to cool to room temperature. If any particulates are visible, filter the solution through a 0.22 µm or 0.45 µm filter to remove undissolved material.

Data Summary: Solubility Profile
SolventSolubility ClassificationNotes
WaterSlightly Soluble / Practically InsolubleThe long alkyl chains impart significant hydrophobicity.[1][3][5]
MethanolSolubleA common co-solvent for aqueous preparations.[3]
N,N-DimethylformamideVery SolubleEffective for creating concentrated stock solutions.[3]
ChloroformVery Slightly SolubleLimited solubility in this less polar organic solvent.[3]
Glacial Acetic AcidSparingly Soluble[3]
Visualization of Concepts

A systematic approach is crucial for troubleshooting. The following workflow illustrates the decision-making process when encountering solubility issues with THAHS.

G cluster_0 cluster_1 Initial Checks cluster_2 Interventions cluster_3 start Problem: THAHS not dissolving in water purity Verify Reagent Purity & Storage Conditions start->purity agitation Increase Mechanical Agitation (Stirring / Sonication) purity->agitation If pure... end_fail Re-evaluate: - Concentration too high? - Incorrect solvent system? purity->end_fail If impure... temp Apply Gentle Heat (e.g., 40-50°C) agitation->temp If still insoluble... end_success Result: Clear, Homogeneous Solution agitation->end_success Success cosolvent Introduce a Co-solvent (e.g., Methanol, Ethanol) temp->cosolvent If still insoluble... temp->end_success Success cosolvent->end_success Success cosolvent->end_fail If still insoluble...

Caption: Troubleshooting workflow for THAHS dissolution.

As THAHS is a phase-transfer catalyst, understanding its mechanism is key to appreciating its solubility requirements.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_reagents Na⁺ + Nu⁻ (Aqueous Reactant) ion_exchange Ion Exchange aq_reagents->ion_exchange catalyst_aq Q⁺HSO₄⁻ (THAHS Catalyst) catalyst_aq->ion_exchange ion_pair [Q⁺Nu⁻] (Lipophilic Ion Pair) ion_exchange->ion_pair Transfer to Organic Phase org_substrate R-X (Organic Substrate) reaction Reaction org_substrate->reaction reaction->catalyst_aq Catalyst Regeneration product R-Nu + X⁻ (Product) product->reaction ion_pair->reaction

Caption: Mechanism of Phase-Transfer Catalysis using THAHS (Q⁺).

References
  • LookChem. (n.d.). Hydrogen tetrahexylazanium sulfate. Retrieved from [Link]

  • IRO Water Treatment. (n.d.). Poly (QuaterNary Ammonium) Salt. Retrieved from [Link]

  • ResearchGate. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Research Progress on Typical Quaternary Ammonium Salt Polymers - PMC. Retrieved from [Link]

  • Canadian Science Publishing. (1965). SALTING-IN BY QUATERNARY AMMONIUM SALTS. Retrieved from [Link]

  • ResearchGate. (n.d.). SALTING-IN BY QUATERNARY AMMONIUM SALTS | Request PDF. Retrieved from [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Water solubility of quaternary ammonium benzoate. Retrieved from [Link]

  • CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. Retrieved from [Link]

  • American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

  • American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • Dissolution.com. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]

  • Celina City Schools. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • PubChem. (n.d.). 1-Hexanaminium, N,N,N-trihexyl-, sulfate (1:1). Retrieved from [Link]

  • Chromatography Forum. (2013). PH of TBAHS solution. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • ResearchGate. (2023). (a) Nonlinear temperature dependence of the solubility of ammonium... | Download Scientific Diagram. Retrieved from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC. Retrieved from [Link]

  • OPUS. (2023). Effect of Tensile Loading and Temperature on the Hydrogen Solubility of Steels at High Gas Pressure. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of Tetrahexylammonium Hydrogen Sulphate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Tetrahexylammonium hydrogen sulphate (THAHS). This guide is designed for researchers, scientists, and drug development professionals who utilize THAHS as a phase-transfer catalyst or in other applications and need to understand its stability under various experimental conditions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the integrity and success of your experiments.

Introduction to the Stability of Tetrahexylammonium Hydrogen Sulphate

Tetrahexylammonium hydrogen sulphate is a robust quaternary ammonium salt widely used as a phase-transfer catalyst in organic synthesis.[1] Its long alkyl chains render it soluble in many organic solvents, facilitating reactions between immiscible aqueous and organic phases.[2] While it exhibits good thermal stability, its performance and integrity can be compromised under certain pH and temperature conditions.[1][3] Understanding the potential degradation pathways is crucial for optimizing reaction conditions and ensuring reproducible results.

The primary degradation mechanism for quaternary ammonium salts, particularly in the presence of a strong base, is Hofmann elimination .[4][5][6] This E2 elimination reaction results in the formation of a tertiary amine and an alkene.[7][8] In the case of THAHS, the expected degradation products are trihexylamine and 1-hexene .

Under acidic conditions, quaternary ammonium salts are generally stable. [9] The tetrahexylammonium cation itself is unreactive towards most acids.[9] However, extreme acidic conditions combined with high temperatures could potentially lead to other, less common, degradation pathways, though this is not the primary stability concern for this class of compounds.

This guide will walk you through identifying, troubleshooting, and mitigating the degradation of THAHS in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of THAHS degradation in my reaction?

A: The initial indicators of THAHS degradation can be subtle. You might observe:

  • A decrease in reaction rate or yield: As the catalyst degrades, its efficiency in transferring reactants between phases diminishes, slowing down your reaction.

  • Inconsistent results between batches: If the extent of degradation varies, you will see poor reproducibility.

  • Formation of unexpected byproducts: The degradation products, trihexylamine and 1-hexene, can potentially react with other components in your reaction mixture.

  • A noticeable "amine" odor: Trihexylamine has a characteristic fishy or amine-like smell.

  • Phase separation issues: The change in the composition of the catalyst can sometimes affect the interfacial properties of the biphasic system.

Q2: At what pH and temperature should I be concerned about the stability of THAHS?

A: Significant degradation is most likely to occur under basic (alkaline) conditions, especially at elevated temperatures . As a general rule, the rate of Hofmann elimination increases with the strength of the base and with increasing temperature.[10] For reactions involving strong bases like NaOH or KOH at temperatures above 50-70 °C, you should actively monitor for degradation.[10] In acidic to neutral conditions, THAHS is generally stable even at moderately elevated temperatures.

Q3: Can the hydrogen sulphate (HSO₄⁻) counter-ion influence the degradation of THAHS?

A: The counter-ion can play a role in the overall properties of the quaternary ammonium salt. However, the primary driver for Hofmann elimination is the presence of a strong base that can abstract a β-hydrogen from one of the hexyl chains. The hydrogen sulphate anion is the conjugate base of a strong acid and is not basic enough to promote this reaction. When an external strong base is added to the reaction, it is this external base that will dictate the rate of degradation.

Q4: How can I store THAHS to ensure its long-term stability?

A: THAHS should be stored in a tightly sealed container in a cool, dry place. It is hygroscopic and should be protected from moisture.[11] Storing it under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially if it will be used in sensitive applications.

Troubleshooting Guide: Degradation Under Basic Conditions

This section will help you diagnose and resolve issues related to the degradation of THAHS in alkaline media.

Problem 1: My phase-transfer catalyzed reaction is sluggish or incomplete, and I suspect catalyst degradation.
  • Root Cause Analysis: The most probable cause is the decomposition of the tetrahexylammonium cation via Hofmann elimination, reducing the effective concentration of the catalyst. This is particularly likely if your reaction involves a strong base and is heated.

  • Investigative Protocol:

    • Reaction Monitoring: Take aliquots of your reaction mixture at different time points.

    • Sample Preparation: Quench the reaction in the aliquot (e.g., by neutralizing the base with a weak acid). Extract the organic phase for analysis.

    • Analytical Confirmation: Use one of the following methods to check for the presence of THAHS and its degradation products:

      • HPLC Analysis: To quantify the remaining THAHS.

      • GC-MS Analysis: To identify and quantify the volatile degradation products, trihexylamine and 1-hexene.

      • ¹H NMR Spectroscopy: To monitor the disappearance of the characteristic peaks of the tetrahexylammonium cation and the appearance of peaks corresponding to trihexylamine and 1-hexene.

  • Solutions and Mitigation Strategies:

    • Lower the Reaction Temperature: If your reaction conditions permit, reducing the temperature can significantly slow down the rate of Hofmann elimination.

    • Use a Weaker Base: If compatible with your desired reaction, consider using a weaker base (e.g., carbonates instead of hydroxides).

    • Increase Catalyst Loading: A simple, though less economical, solution is to increase the initial amount of THAHS to compensate for the degradation.

    • Consider an Alternative Catalyst: Quaternary phosphonium salts are known to have greater thermal stability in strongly basic conditions compared to their ammonium counterparts.[12] An equivalent phosphonium salt might be a suitable, more stable alternative.

Visualizing the Degradation Pathway

Caption: Hofmann elimination of the tetrahexylammonium cation.

Troubleshooting Guide: Unexpected Byproducts or Reaction Inhibition

Problem 2: I am observing unexpected side reactions, and my target product is contaminated.
  • Root Cause Analysis: The degradation products of THAHS are not inert. Trihexylamine is a nucleophilic and basic tertiary amine, and 1-hexene is an alkene. These can participate in side reactions with your starting materials or products. For instance, trihexylamine can act as a base or nucleophile, and 1-hexene can undergo addition reactions.

  • Investigative Protocol:

    • Characterize Byproducts: Isolate and identify the unexpected byproducts using techniques like GC-MS, LC-MS, or NMR.

    • Hypothesize Side Reactions: Based on the structure of the identified byproducts, determine if they could have arisen from reactions involving trihexylamine or 1-hexene.

    • Control Experiments: Run your reaction under the same conditions but intentionally add trihexylamine or 1-hexene (without THAHS) to see if the same byproducts are formed.

  • Solutions and Mitigation Strategies:

    • Minimize Catalyst Degradation: Follow the strategies outlined in Problem 1 to reduce the formation of the reactive degradation products.

    • Reaction Quenching: Ensure your workup procedure effectively removes trihexylamine. An acidic wash (e.g., with dilute HCl) will protonate the amine, making it water-soluble and easily separable from your organic product.

    • Purification: You may need to adapt your purification strategy (e.g., chromatography, distillation) to effectively remove the specific byproducts formed.

Experimental Workflow for Troubleshooting

Start Reaction Anomaly Observed (Low Yield, Byproducts) Hypothesis Hypothesize THAHS Degradation Start->Hypothesis Analysis Analyze Reaction Mixture (HPLC, GC-MS, NMR) Hypothesis->Analysis Degradation_Confirmed Degradation Products Detected? Analysis->Degradation_Confirmed No_Degradation Investigate Other Reaction Parameters Degradation_Confirmed->No_Degradation No Optimize Optimize Reaction Conditions (Temp, Base, Catalyst) Degradation_Confirmed->Optimize Yes Verify Verify Improved Performance Optimize->Verify Success Problem Resolved Verify->Success

Caption: Troubleshooting workflow for suspected THAHS degradation.

Experimental Protocols for Degradation Analysis

Here are detailed methodologies for key experiments to investigate the stability of THAHS.

Protocol 1: Forced Degradation Study

This protocol allows you to assess the stability of THAHS under specific acidic and basic conditions.[5][13][14]

Objective: To determine the rate of degradation of THAHS at a given pH and temperature.

Materials:

  • Tetrahexylammonium hydrogen sulphate (THAHS)

  • Solvent system (e.g., a biphasic mixture of toluene and water)

  • Acidic solution (e.g., 1 M HCl)

  • Basic solution (e.g., 1 M NaOH)

  • Internal standard for quantification (e.g., a stable compound soluble in the organic phase, like dodecane for GC analysis)

  • Reaction vessel with temperature control (e.g., a jacketed reactor or an oil bath)

  • Analytical instrumentation (HPLC or GC-MS)

Procedure:

  • Prepare a stock solution of THAHS in the chosen organic solvent at a known concentration.

  • Set up three reaction vessels, each containing the biphasic solvent system:

    • Vessel 1: Acidic condition (add 1 M HCl to the aqueous phase)

    • Vessel 2: Basic condition (add 1 M NaOH to the aqueous phase)

    • Vessel 3: Neutral control (use deionized water)

  • Add a known amount of the THAHS stock solution and the internal standard to each vessel.

  • Bring each vessel to the desired experimental temperature (e.g., 60 °C) with vigorous stirring.

  • At regular intervals (e.g., t = 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the organic phase of each vessel.

  • Immediately quench the reaction in the aliquot if necessary (e.g., neutralize the basic sample).

  • Analyze the aliquots using a validated analytical method (see Protocols 2 and 3) to determine the concentration of THAHS and its degradation products.

  • Plot the concentration of THAHS versus time for each condition to determine the degradation kinetics.

Protocol 2: HPLC Analysis of Tetrahexylammonium Cation

Objective: To quantify the concentration of the tetrahexylammonium cation.

  • Column: A C18 reverse-phase column is suitable.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an ion-pairing reagent. A common ion-pairing reagent for cationic species is an alkyl sulfonate, or alternatively, a buffer like ammonium formate can be used.[15][16]

  • Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal, as the tetrahexylammonium cation lacks a strong UV chromophore. Mass spectrometry (LC-MS) can also be used for high specificity and sensitivity.[6][15]

  • Quantification: Use an external calibration curve prepared with known concentrations of a pure THAHS standard.

Protocol 3: GC-MS Analysis of Trihexylamine and 1-Hexene

Objective: To identify and quantify the degradation products of THAHS.

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for separating these analytes.

  • Injection: Use a split/splitless injector. Ensure the liner is clean to prevent analyte adsorption.

  • Oven Program: A temperature gradient will be necessary to elute both the volatile 1-hexene and the higher-boiling trihexylamine. For example, start at 40°C, hold for a few minutes, then ramp up to around 280°C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Identification: Compare the mass spectra of the observed peaks with a reference library (e.g., NIST) to confirm the identity of 1-hexene and trihexylamine.[17][18]

  • Quantification: Use an internal standard and create calibration curves for both 1-hexene and trihexylamine using pure standards.

Data Presentation: Example Degradation Data

The results from a forced degradation study can be summarized in a table for easy comparison.

ConditionTemperature (°C)Time (hours)THAHS Remaining (%)Trihexylamine Formed (mol%)
1 M HCl6024>99%Not Detected
Neutral (H₂O)6024>99%Not Detected
1 M NaOH60852%48%
1 M NaOH40885%15%

References

  • Wikipedia. (2024). Hofmann elimination. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Tetraethylammonium on Newcrom AH Column. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann Elimination – Why Are “Less Substituted” Alkenes Favored? Retrieved from [Link]

  • Allen Career Institute. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Retrieved from [Link]

  • Aakash Institute. (n.d.). Hofmann Elimination Reaction: Mechanism, Examples & Applications. Retrieved from [Link]

  • BYJU'S. (n.d.). Hofmann Elimination. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1983). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Google Patents. (n.d.). US3816533A - Crystalline hydrogensulfates of quaternary ammonium compounds and their use.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Wikipedia. (2024). Quaternary ammonium cation. Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • PubChem. (n.d.). Trihexylamine. Retrieved from [Link]

  • PubMed. (2018). Fabrication of Bis-Quaternary Ammonium Salt as an Efficient Bactericidal Weapon Against Escherichia coli and Staphylococcus aureus. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Tetrabutylammonium hydrogen sulfate 55% in H2O. Retrieved from [Link]

  • ResearchGate. (2020). Stress tests protocols used to assess electrocatalysts stability. Retrieved from [Link]

  • ACS Publications. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Retrieved from [Link]

  • PubMed. (2016). Impact of pH and temperature on phase diagrams of different aqueous biphasic systems. Retrieved from [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. Retrieved from [Link]

  • PubMed. (2022). The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens. Retrieved from [Link]

  • ACS Publications. (2013). Effects of counterion specificity on the interactions between quaternary ammonium surfactants in monolayers and bilayers. Retrieved from [Link]

  • Wiley-VCH. (2010). The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Retrieved from [Link]

  • AccessPharmacy. (n.d.). 14 Chemical Kinetics and Stability. Retrieved from [Link]

  • Nature. (2022). Comparing the efficacy of various methods for sulfate radical generation for antibiotics degradation in synthetic wastewater. Retrieved from [Link]

  • Semantic Scholar. (2020). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Retrieved from [Link]

  • ResearchGate. (2016). Ion-Pair Reagents for HPLC. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Hexanamine. Retrieved from [Link]

Sources

Removing residual Tetrahexylammonium hydrogen sulphate from a reaction mixture.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahexylammonium hydrogen sulfate (THAHS) is a lipophilic phase-transfer catalyst (PTC) often selected for its solubility in non-polar organic solvents. However, this same property makes it notoriously difficult to remove using standard aqueous workups. Unlike its smaller cousin, Tetrabutylammonium (TBA), the "Hexyl" chains render THAHS significantly more lipophilic, causing it to partition poorly into water even during multiple washes.

This guide details three chemically grounded protocols to remove THAHS, ranked by efficacy and selectivity.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the best removal strategy for your specific reaction mixture.

THAHS_Removal cluster_legend Legend Start Start: Crude Mixture contains THAHS Prod_Polarity Is your Product Polar? Start->Prod_Polarity NonPolar No (Lipophilic Product) Prod_Polarity->NonPolar LogP > 2 Polar Yes (Polar/Amine/Alcohol) Prod_Polarity->Polar LogP < 2 Partition Method 1: MeCN/Hexane Partition (High Selectivity) NonPolar->Partition Precip Method 3: Anti-Solvent Precipitation (Scalable/Rough) NonPolar->Precip If Scale > 100g Resin Method 2: Cation Exchange Resin (The 'Silver Bullet') Polar->Resin Decision Decision Point Soln Recommended Protocol

Caption: Decision tree for selecting the optimal THAHS removal method based on product properties.

Method 1: The Acetonitrile/Hexane Partition (Recommended)

Best For: Non-polar products (Alkyl halides, aromatics, esters, ethers). Mechanism: This method exploits the "Lipophilic Salt" paradox. While THAHS is greasy enough to dissolve in DCM, it is still an ionic salt. Acetonitrile (MeCN) is polar enough to solvate the salt but immiscible with Hexane. Most non-polar organic products will preferentially partition into Hexane, while the THAHS is forced into the Acetonitrile layer.

Protocol
  • Concentrate: Remove the reaction solvent (e.g., DCM, Toluene) completely.

  • Dissolve: Redissolve the crude residue in Acetonitrile (MeCN) . Use approximately 5–10 mL per gram of crude.

  • Wash: Transfer to a separatory funnel and wash with an equal volume of Hexane (or Pentane).

  • Equilibrate: Shake vigorously for 2 minutes. Allow layers to separate.

    • Top Layer: Hexane (Contains Product).[1]

    • Bottom Layer: Acetonitrile (Contains THAHS).

  • Repeat: Drain the MeCN layer and extract the Hexane layer 2 more times with fresh MeCN to ensure all catalyst is pulled out. Conversely, if your product is slightly polar, wash the MeCN layer with multiple portions of Hexane.

  • Verify: Evaporate a small aliquot of the Hexane layer and check via NMR. The characteristic THAHS signals (

    
     ppm for 
    
    
    
    -CH
    
    
    ) should be absent.

Why this works: The partition coefficient of quaternary ammonium salts heavily favors MeCN over Hexane, whereas neutral organic molecules (LogP > 2) favor Hexane [1].

Method 2: Solid Phase Extraction (SCX Resin)

Best For: Polar products, amines, or when strict purity is required (e.g., final API steps). Mechanism: Strong Acid Cation (SCX) resins contain sulfonic acid groups (


). When the mixture passes through, the Tetrahexylammonium cation (

) displaces the proton, becoming ionically bound to the solid support. The product flows through unbound.
Protocol

Materials: DOWEX 50WX8 (or Amberlyst 15), Methanol or DCM.

  • Preparation: Pre-wash the resin with Methanol to remove interstitial contaminants and swell the beads.

  • Loading: Dissolve your crude mixture in the minimum amount of Methanol or DCM.

  • Scavenging:

    • Batch Mode: Add 5–10 equivalents (by mass) of resin to the flask. Stir gently for 1–2 hours.

    • Column Mode (Preferred): Pack a short plug of the resin in a glass column.

  • Elution: Pour the solution through the resin bed. Wash with 2–3 column volumes of solvent.

  • Result: The eluate contains your product. The THAHS remains trapped on the resin.

Self-Validating Check: If the eluate is still acidic (check pH paper), the proton exchange is occurring. If the pH is neutral, the resin capacity may be exhausted.

Method 3: The "Base-Switch" Aqueous Wash

Best For: Preliminary cleanup or when reagents for Methods 1 & 2 are unavailable. Mechanism: THAHS contains the Hydrogen Sulfate anion (


), which is acidic. By treating with a base, you convert this to the Sulfate anion (

). The dianion is significantly more hydrophilic than the monoanion, increasing the driving force for the salt to enter the aqueous phase.
Protocol
  • Dissolve: Take up the reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ). Avoid DCM if possible, as it holds onto quats more strongly.
    
  • Base Wash: Wash the organic layer vigorously with 1M NaOH or Saturated

    
     .
    
    • Reaction:

      
      
      
  • Separation: The quat sulfate is more likely to partition into the water.

  • Polishing: Follow with a brine wash to break any emulsions formed by the surfactant nature of the quat.

Warning: This method is often only partially effective for Tetrahexyl chains due to their extreme lipophilicity, but it is superior to a simple water wash.

Troubleshooting & FAQs

Q: I see a "streak" on my TLC plate that overlaps with my product. Is this THAHS?

A: Yes, quaternary ammonium salts interact strongly with the silanols on TLC plates, causing severe tailing (streaking) from the baseline up to


.
  • Fix: Visualize the plate with Iodine stain . Quats often stain essentially yellow/brown. To confirm, run a TLC of pure THAHS side-by-side. To run a clean TLC of your product in the presence of THAHS, add 1% Triethylamine to your eluent; this sharpens the spots.

Q: I tried the Hexane/MeCN partition, but my product is in the Acetonitrile layer.

A: Your product is likely too polar.

  • Fix: Switch to Method 2 (SCX Resin) . If you lack resin, try a "Reverse Extraction": Dissolve in MeCN, wash with Hexane (to remove grease), then dilute the MeCN with water (1:5 ratio) and extract your product into Ethyl Acetate . The THAHS should prefer the MeCN/Water phase.

Q: Can I just crash it out with Ether?

A: Unlike Tetrabutylammonium salts, Tetrahexylammonium salts have higher solubility in ether/alkanes due to the longer alkyl chains. While adding diethyl ether to a concentrated acetone solution might precipitate some THAHS, it is rarely quantitative and often co-precipitates the product.

Q: The separation layers are not clearing (Emulsion).

A: THAHS is a surfactant (a soap).

  • Fix: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. If that fails, filter the entire biphasic mixture through a pad of Celite . The solid interface often breaks on the filter.

Summary Data Table

MethodSelectivityScalabilityCostPrimary Constraint
MeCN/Hex Partition HighHighLowProduct must be non-polar.
SCX Resin Very HighMediumHighResin cost; requires filtration.
Base Wash LowVery HighVery LowIncomplete removal of "Hexyl" quats.
Precipitation MediumHighLowRisk of product co-precipitation.

References

  • Acetonitrile-Hexane Extraction Route to Pure Sulfonium Salts.

    • Source: ACS Omega (via PubMed)
    • Context: Validates the partitioning of lipophilic onium salts into acetonitrile while non-polar organics remain in hexane.
    • URL:[Link]

  • Removal of Tetrabutylammonium Salts

    • Source: Organic Syntheses (Org. Synth. 2022, 99, 53-67)
    • Context: Establishes the "Gold Standard" protocol for using SCX resins (Dowex 50WX8)
    • URL:[Link]

  • Tetrahexylammonium hydrogen sulf

    • Source: PubChem[2][3][4]

    • Context: Physical properties and solubility profile confirming lipophilicity.
    • URL:[Link]

  • Quaternary Ammonium Salt Purification Str

    • Source: Reddit ChemPros (Community Valid
    • Context: Field-proven discussions on the difficulty of ether precipitation for long-chain quats and the efficacy of resin/partition methods.
    • URL:[Link]

Sources

Managing the hygroscopic properties of Tetrahexylammonium hydrogen sulphate during storage.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THAHS-HYGRO-001
Status: Open
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Invisible Variable in Your Data

Welcome to the Technical Support Center. If you are reading this, you are likely experiencing inconsistent retention times in HPLC, stoichiometry errors in Phase Transfer Catalysis (PTC), or physical handling difficulties with Tetrahexylammonium Hydrogen Sulphate (THAHS).

THAHS (


) is a powerful lipophilic ion-pairing reagent and catalyst, but it has an "Achilles' heel": Hygroscopicity . It aggressively scavenges atmospheric moisture. This does not just make the powder sticky; it fundamentally alters the molar mass you are weighing, introducing a silent systematic error into every solution you prepare.

This guide is not a generic safety sheet. It is a troubleshooting system designed to stabilize your reagent and validate your data.

Module 1: Storage & Preservation (Prevention)

User Question: "I bought a 100g bottle, used it once, and three weeks later it looks like wet snow. How do I stop this?"

Technical Analysis: THAHS has a high surface-area-to-volume ratio in its crystalline form. Upon exposure to ambient humidity (>40% RH), water molecules bind to the sulfate anion via hydrogen bonding. This hydration shell forms rapidly—often within minutes of opening the bottle.

The "Zero-Moisture" Storage Protocol

Do not rely on the manufacturer's cap alone. The liner degrades after repeated torque application.

  • Primary Containment:

    • Wrap the cap threads with Parafilm M immediately after use.

    • Why: This creates a secondary gas-permeable barrier that slows moisture ingress.

  • Secondary Containment (The Desiccator Rule):

    • Store the bottle inside a vacuum desiccator.

    • Desiccant Choice: Use Phosphorus Pentoxide (

      
      )  or High-Grade Indicating Silica Gel .
      
    • Note:

      
       is chemically irreversible and superior for quats, but requires careful disposal.
      
  • Inert Atmosphere (Gold Standard):

    • If available, store the primary bottle in a glovebox under Nitrogen or Argon.

Visual Logic: Storage Decision Tree

StorageProtocol Start New THAHS Bottle Opened Freq Frequency of Use? Start->Freq Daily Daily/Weekly Freq->Daily High Throughput Rare Monthly/Rare Freq->Rare Long-term Storage Desiccator Vacuum Desiccator (Silica Gel/P2O5) Daily->Desiccator Glovebox Glovebox / Inert Gas (Argon/N2) Rare->Glovebox Parafilm Apply Parafilm after every use Desiccator->Parafilm Mandatory Step Glovebox->Parafilm Optional

Figure 1: Decision logic for selecting the appropriate storage environment based on usage frequency.

Module 2: Troubleshooting Experimental Anomalies

User Question: "My HPLC retention times for acidic peptides are drifting earlier with every batch of mobile phase. Is the column failing?"

Technical Analysis: Before blaming the column, check the THAHS. In Ion-Pair Chromatography (IPC), the retention (


) is governed by the concentration of the pairing reagent adsorbed to the stationary phase.

If your THAHS has absorbed 5% water by weight, and you weigh 1.00g, you are actually weighing 0.95g of reagent and 0.05g of water.

  • Result: Lower concentration of pairing ion in the mobile phase.

  • Symptom: Reduced retention time for analytes (since fewer ion-pair sites are available).

Data Table: The Stoichiometry of Error

Assumed Target: 10 mM solution in 1L (4.51g required MW: 451.75 g/mol )

Water Content (% w/w)Mass Weighed (g)Actual Reagent Mass (g)Actual Concentration (mM)HPLC Impact
0.0% (Dry) 4.514.5110.00 Reference Retention
2.0% 4.514.429.78 Slight peak tailing
5.0% 4.514.289.47 Retention drift (-0.5 min)
10.0% (Sticky) 4.514.068.98 Significant Shift / Resolution Loss
The Correction Protocol (Self-Validating System)

If you suspect moisture but cannot dry the sample immediately:

  • Karl Fischer Titration (KF): Measure water content of the salt.

  • Gravimetric Correction: Adjust your weighing using the formula:

    
    
    

Module 3: Handling & Weighing "The Goo"

User Question: "The salt has turned into a sticky paste. It sticks to the spatula and the weighing paper. I can't get an accurate reading."

Technical Analysis: When THAHS undergoes deliquescence (absorbing enough water to dissolve in it), static electricity becomes a nightmare. Spatulas transfer charge, causing the "goo" to fly or smear.

Protocol: The "Weigh-by-Difference" Method

Do not try to transfer sticky solids from paper to flask.

  • Preparation: Place a small glass vial containing the THAHS into the balance. Tare (Zero) the balance.

  • Removal: Remove the vial. Use a clean spatula to scoop out an approximate amount.

  • Transfer: Deposit the scoop directly into your solvent/reaction vessel. Do not touch the balance.

  • Back-Weighing: Place the vial back on the balance.

  • Calculation: The negative reading on the balance is the exact mass transferred.

    • Example: Balance reads -1.0543 g. You successfully added 1.0543 g to your reaction.

  • Dissolution: Dissolve the reagent in the solvent inside the vessel. Do not attempt to wash weighing boats.

Module 4: Recovery (Drying the Reagent)

User Question: "Can I dry it in an oven? I don't want to decompose it."

Technical Analysis: Tetrahexylammonium hydrogen sulphate melts around 98-100°C [1].[1][2] Heating near this point will fuse the powder into a solid glass block that is impossible to use. Furthermore, quaternary ammonium salts can undergo Hofmann elimination at high temperatures, decomposing into tertiary amines and alkenes [2].

Safe Drying Protocol:

  • Equipment: Vacuum Oven.

  • Temperature: 45°C - 50°C (Strictly < 60°C).

  • Pressure: < 10 mbar (High Vacuum).

  • Time: 12–24 hours.

  • Desiccant Trap: Place a tray of

    
     or activated silica in the oven (if compatible) or in the vacuum line trap to prevent back-diffusion of moisture.
    
Visual Logic: Drying & Recovery Workflow

DryingWorkflow WetSalt Wet/Clumped THAHS VacOven Vacuum Oven Set to 45°C WetSalt->VacOven Spread on watch glass Trap Moisture Trap (P2O5) VacOven->Trap Vacuum Line Check Visual Check: Free-flowing powder? VacOven->Check After 12h Check->VacOven No (Repeat) Store Store Immediately (See Module 1) Check->Store Yes

Figure 2: Safe drying workflow to recover hygroscopic THAHS without thermal decomposition.

References

  • PubChem. (n.d.). Tetrahexylammonium hydrogen sulfate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Albemarle Corporation. (2020). Thermal Stability of Quaternary Ammonium Salts. ResearchGate. Retrieved from [Link](Note: Generalized reference for Hofmann elimination mechanism in Quats).

  • Chromatography Forum. (2005).[3] Ion Pairing Reagent Handling and Column Washing. Retrieved from [Link]

Sources

Technical Support Guide: Tetrahexylammonium Hydrogen Sulphate (THAS) in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahexylammonium hydrogen sulphate (THAS) is a quaternary ammonium salt often employed as an ion-pairing agent (IPC) in HPLC to retain acidic analytes on reverse-phase columns. While effective for UV detection, THAS is catastrophic for Electrospray Ionization (ESI) Mass Spectrometry.

This guide addresses the "sticky" nature of THAS, which causes severe signal suppression, persistent background noise (ghost peaks), and source contamination. This document provides diagnostic criteria to confirm THAS interference and a validated protocol for system remediation.

Diagnostic Panel: Is THAS Your Problem?

Before initiating deep cleaning, confirm the presence of THAS using the following spectral signatures and symptoms.

Spectral Signatures (Positive Ion Mode)

THAS dissociates into the Tetrahexylammonium cation


. In positive ESI, this ion dominates the spectrum due to its high surface activity.
ParameterValueDescription
Monoisotopic Mass 354.41 Da The primary cation peak.
Isotope Pattern m/z 355.41 (~26%)Distinctive carbon isotope pattern for C24.
Adducts m/z 707-709 Dimer formation

or similar clusters at high concentrations.
Retention Behavior Cyclic/Bleeding Unlike a discrete peak, THAS often "bleeds" continuously or elutes as a massive hump during high-organic gradients.
Operational Symptoms
  • Sudden Sensitivity Loss: Analyte signal drops by >90% despite unchanged concentration.

  • "Ghost" Peaks: The m/z 354.41 peak appears in blank injections (solvent only).

  • Carryover: The signal persists even after switching columns, indicating contamination of the injector, tubing, or MS source.

The Mechanism of Failure

Understanding why THAS destroys MS signal is crucial for preventing recurrence. It is not just a contaminant; it is a surface-active suppressor .

The Physics of Suppression

In ESI, analytes must migrate to the surface of the droplet and undergo desorption. THAS is a surfactant; it monopolizes the droplet surface, preventing your analyte from entering the gas phase. Furthermore, its high mass and charge stability inhibit the Rayleigh Fission process required to break droplets down.

G Start ESI Droplet Formation THAS THAS (Surfactant) Migrates to Surface Start->THAS High Surface Activity Analyte Target Analyte Trapped in Core Start->Analyte Suppression Inhibition of Rayleigh Fission THAS->Suppression Stabilizes Droplet Result Signal Loss (Ion Suppression) Analyte->Result Cannot Desorb Suppression->Result

Figure 1: Mechanism of Ion Suppression by Quaternary Ammonium Salts. THAS occupies the droplet surface, preventing analyte ejection.

Remediation Protocol: System Cleaning

Warning: Standard flushing (e.g., 50:50 Methanol/Water) is ineffective because THAS adheres to PEEK tubing and silica surfaces via hydrophobic and ionic interactions.

Phase 1: The "Solubility Switch" Flush (LC System Only)

Disconnect the LC from the MS Source before performing this step.

  • Remove the Column: Replace with a stainless steel union.

  • Solvent A: 100% Water (Hot, ~50°C if possible).

  • Solvent B: 50:50 Isopropanol (IPA) / Acetonitrile (ACN) with 0.1% Formic Acid.

  • Protocol:

    • Flush 100% A for 20 mins at high flow (e.g., 0.5 mL/min).

    • Gradient to 100% B over 5 mins.

    • Hold 100% B for 30 mins (The acid helps displace the cation; IPA solubilizes the hydrophobic tail).

    • Injector Purge: Perform 10 full-loop injections of Solvent B during the hold.

Phase 2: Source Cleaning (MS Side)

THAS deposits on the spray shield and capillary cap.

  • Physical Clean: Remove the ESI spray housing.

  • Sonication: Sonicate the spray shield and capillary cap in 50:50 Methanol/Water + 1% Formic Acid for 15 minutes.

  • Wipe Down: Wipe the source enclosure with a lint-free cloth soaked in IPA.

Phase 3: Verification

Reconnect the system (using a new column) and infuse a "blank" solvent. Monitor m/z 354.41. If signal intensity is


 counts (instrument dependent), replace the PEEK tubing connecting the injector to the source. PEEK polymers can absorb hydrophobic cations permanently.

Cleaning Start Contamination Detected (m/z 354.41) Disconnect Disconnect MS from LC Remove Column Start->Disconnect Flush1 Flush LC: Water (20m) -> IPA/ACN/Formic Acid (30m) Disconnect->Flush1 CleanSource Sonicate MS Source Parts (MeOH/Water/Formic Acid) Flush1->CleanSource Reconnect Reconnect & Test Blank CleanSource->Reconnect Decision Signal < Limit? Reconnect->Decision Success Resume Analysis Decision->Success Yes Fail Replace PEEK Tubing & Rotor Seal Decision->Fail No

Figure 2: Decision tree for remediating THAS contamination.

Alternative Strategies

If your separation requires ion pairing, do not use THAS with MS. Use these alternatives:

StrategyAgent/MethodProsCons
Volatile IPCs Triethylamine (TEA) or Hexylamine Volatile; compatible with MS (can be removed).Still causes some suppression; requires careful pH control.
Fluorinated Acids Difluoroacetic Acid (DFA) Good retention for bases; less suppression than TFA.Not an anion exchanger; works differently than THAS.
HILIC Mode Ammonium Acetate/Formate Best for MS. Retains polar/charged compounds without IPCs.Requires re-developing the method (different column).
Mixed-Mode C18 + AX (Anion Exchange) Retains acids via built-in charge; no mobile phase additives needed.Column specific.

Expert Recommendation: Move to HILIC (Hydrophilic Interaction Liquid Chromatography) or Mixed-Mode columns. This eliminates the need for ion-pairing agents entirely, preserving MS sensitivity and instrument hygiene.

Frequently Asked Questions (FAQ)

Q: Can I use a suppressor valve (like in Ion Chromatography) to remove THAS before the MS? A: No. Unlike inorganic salts used in IC, THAS is organic and hydrophobic. It will not be selectively removed by membrane suppressors and will likely foul the suppressor membrane itself.

Q: I only ran THAS once. Why is it still there two weeks later? A: Quaternary ammonium cations are "sticky" because they intercalate into the pores of PEEK tubing and the silica backbone of columns. This is known as the "memory effect." If flushing fails, you must replace the low-pressure tubing and rotor seals.

Q: Is m/z 354.41 always THAS? A: While highly specific, check for the C24 isotope pattern. If the peak is a singleton without the expected C-13 satellite (approx 26% height of parent), it might be a different contaminant (e.g., a plasticizer). However, in the context of IPC usage, it is almost certainly THAS.

References

  • Mechanism of Ion Suppression

    • Matrix suppression and analyte suppression effects of quaternary ammonium salts in MALDI-TOF MS.
    • Source:

  • Cleaning & Contaminants

    • Interferences and contaminants encountered in modern mass spectrometry.[1][2][3] (Comprehensive list of m/z values for contaminants including ammonium salts).

    • Source:

  • Volatile Alternatives

    • Assay Guidance Manual: Volatile HPLC Modifiers used in LC-MS/MS.
    • Source:

Sources

Validation & Comparative

Publish Comparison Guide: Tetrahexylammonium Hydrogen Sulfate (THA-HSO₄)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Advantage

Tetrahexylammonium hydrogen sulfate (THA-HSO₄) represents a specialized tier of Phase Transfer Catalysts (PTCs) designed for highly non-polar environments. While its ubiquitous cousin, Tetrabutylammonium hydrogen sulfate (TBA-HSO₄) , serves as the industry standard for general aqueous-organic biphasic reactions, THA-HSO₄ offers a critical advantage: enhanced lipophilicity .

This guide provides a rigorous spectroscopic characterization of THA-HSO₄, contrasting it with TBA-HSO₄ to aid researchers in selecting the optimal catalyst for complex drug development and organic synthesis workflows.

Molecular Architecture & Solubility Profile

The performance differential between THA-HSO₄ and TBA-HSO₄ is dictated by the alkyl chain length.

  • TBA-HSO₄ (Butyl, C4): Moderate lipophilicity. Soluble in water, chloroform, and dichloromethane. Ideal for standard nucleophilic substitutions.

  • THA-HSO₄ (Hexyl, C6): High lipophilicity. Significantly reduced water solubility; highly soluble in non-polar organic solvents (toluene, hexane/DCM mixtures). Ideal for "deep extraction" of anions into very non-polar phases or when the substrate is highly hydrophobic.

Structural Decision Matrix

The following logic flow illustrates when to transition from the standard TBA salt to the THA variant.

PTC_Selection Start Select Phase Transfer Catalyst Solvent Primary Organic Solvent? Start->Solvent Substrate Substrate Polarity? Solvent->Substrate Toluene, Hexane, Ether TBA Use TBA-HSO4 (Standard C4) Solvent->TBA DCM, Chloroform, EtOAc Substrate->TBA Moderately Polar THA Use THA-HSO4 (Lipophilic C6) Substrate->THA Highly Lipophilic (LogP > 4)

Figure 1: Decision matrix for selecting between TBA and THA cations based on solvent system and substrate polarity.

Spectroscopic Atlas: THA-HSO₄

The following data establishes the spectroscopic fingerprint for Tetrahexylammonium hydrogen sulfate (CAS: 32503-34-7) .

A. Nuclear Magnetic Resonance (NMR)

The cation spectrum is dominated by the hexyl chains. The anion (


) contributes an exchangeable proton that is often broad or invisible depending on moisture content and solvent exchange.

Experimental Conditions: 400 MHz, CDCl₃, 298 K.

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Structural Note
N-C

-
3.25 – 3.35 Broad Triplet / Multiplet8H~8.0 HzDeshielded by cationic nitrogen.
N-CH

-C

-
1.65 – 1.75 Multiplet8H-

-methylene protons.
Bulk -C

-
1.30 – 1.45 Multiplet (Envelope)24H-C3, C4, C5 methylenes overlap.
Terminal -C

0.88 – 0.92 Triplet12H7.0 HzDistal methyl groups.

SO

4.50 – 8.00 Broad Singlet1H-Highly variable; shift depends on concentration and water traces.

C NMR (100 MHz, CDCl₃): 
  • 
     59.0 ppm:  N-
    
    
    
    H
    
    
    (Characteristic quaternary ammonium carbon)
  • 
     31.2, 26.0, 22.4 ppm:  Bulk methylene carbons.
    
  • 
     13.9 ppm:  Terminal methyl (
    
    
    
    H
    
    
    ).

Technical Insight: The chemical shift of the


-methylene (3.3 ppm) is diagnostic. In the presence of the HSO

anion, this peak remains relatively consistent with other halides, but the broadening of the peak can indicate ion-pairing tightness in non-polar solvents.
B. Infrared Spectroscopy (FT-IR)

The IR spectrum is a superposition of the lipophilic cation and the inorganic bisulfate anion.

Wavenumber (cm

)
IntensityAssignmentFunctional Group
3300 – 3500 Broad, Medium

(O-H)
Hydrogen sulfate acidic proton (H-bonded).
2955, 2925, 2855 Strong

(C-H)
Alkyl chain stretching (Asym/Sym).
1470, 1380 Medium

(C-H)
Methylene scissoring / Methyl bending.
1190 – 1240 Strong

(S=O)
Bisulfate asymmetric stretch.
1020 – 1060 Strong

(S=O)
Bisulfate symmetric stretch.
850 – 880 Medium

(S-O-H)
S-OH single bond stretch.
580 – 610 Medium

(SO

)
Sulfate bending modes.

Comparative Performance Guide

This section objectively compares THA-HSO₄ against the standard TBA-HSO₄.

Table 1: Physicochemical Comparison
FeatureTetrahexylammonium HSO₄ (THA)Tetrabutylammonium HSO₄ (TBA)
CAS Number 32503-34-732503-27-8
Molecular Weight 451.75 g/mol 339.54 g/mol
Carbon Count 24 (4 x C6)16 (4 x C4)
Melting Point 98 – 100 °C171 – 174 °C
Water Solubility Low / Sparingly SolubleHigh / Soluble
Organophilicity High (Toluene, Ether compatible)Moderate (DCM, Chloroform compatible)
Primary Use Case Deep-phase extraction, non-polar catalysisGeneral PTC, Ion-Pair Chromatography
Mechanistic Implication

The lower melting point of THA-HSO₄ (approx. 100°C vs 171°C for TBA) indicates a lower lattice energy, which correlates with its higher solubility in non-polar organic solvents. In "deep" non-polar solvents like toluene or hexane, TBA-HSO₄ often precipitates or forms a third phase (oiling out), halting the reaction. THA-HSO₄ remains dissolved , maintaining the catalytic cycle.

Experimental Protocols

Protocol A: Synthesis & Purification of THA-HSO₄

For researchers requiring high-purity material for kinetic studies.

Reagents: Tetrahexylammonium Bromide (THA-Br), Sulfuric Acid (H₂SO₄), Sodium Hydroxide (NaOH), Toluene, Ethyl Acetate.

Workflow Diagram:

Synthesis_Workflow Step1 Dissolve THA-Br in Toluene Step2 Anion Exchange (Wash with H2SO4/NaOH) Step1->Step2 Step3 Phase Separation (Discard Aqueous) Step2->Step3 Step4 Evaporation (Remove Toluene) Step3->Step4 Step5 Recrystallization (Ethyl Acetate) Step4->Step5

Figure 2: Synthesis workflow for converting THA-Br to THA-HSO₄ via liquid-liquid anion exchange.

Detailed Steps:

  • Dissolution: Dissolve 10 mmol of Tetrahexylammonium Bromide in 50 mL of Toluene.

  • Exchange: Wash the organic layer vigorously with 10% H₂SO₄ (aq) (3 x 20 mL). Note: The excess acid ensures the formation of the bisulfate (HSO₄⁻) rather than the sulfate (SO₄²⁻).

  • Neutralization Check: Ensure the final aqueous wash is strongly acidic.

  • Drying: Dry the toluene layer over anhydrous MgSO₄, filter, and evaporate under reduced pressure.

  • Crystallization: Recrystallize the residue from hot ethyl acetate to yield white crystals (mp 98-100°C).

Protocol B: NMR Sample Preparation for Salt Analysis

Objective: Prevent concentration-dependent shifts of the acidic proton.

  • Solvent: Use CDCl₃ (99.8% D) stored over molecular sieves to minimize water peaks.

  • Concentration: Prepare a 10-15 mM solution (approx. 5-7 mg in 0.6 mL solvent). High concentrations can cause aggregation, broadening the signals.

  • Reference: Use residual CHCl₃ (7.26 ppm) as internal reference. Avoid TMS if possible as it can sometimes interact with lipophilic salts.

References

  • PubChem. Tetrahexylammonium hydrogen sulfate (Compound).[1][2] National Library of Medicine. Available at: [Link]

  • SpectraBase. Tetrahexylammonium bromide 1H NMR Spectrum (Cation Reference). Wiley Science Solutions. Available at: [Link]

  • NIST Chemistry WebBook. Tetrabutylammonium hydrogen sulfate (Comparative Data). National Institute of Standards and Technology.[3] Available at: [Link][3]

  • Robertson, A. et al. Infrared Spectroscopy of Hydrated Bisulfate Anion Clusters. J. Phys. Chem. Lett. 2011. (Providing HSO4 anion band assignments). Available at: [Link]

Sources

Purity analysis of commercial Tetrahexylammonium hydrogen sulphate.

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Purity Analysis of Commercial Tetrahexylammonium Hydrogen Sulphate

For researchers, scientists, and drug development professionals, the purity of reagents is not a matter of trivial concern; it is the bedrock of reproducible and reliable results. Tetrahexylammonium hydrogen sulphate (THAHS), a versatile quaternary ammonium salt, serves as a high-performance phase-transfer catalyst, an electrolyte in electrochemical studies, and an ion-pairing agent in chromatography.[1][2] In these sensitive applications, impurities can drastically alter reaction kinetics, introduce artifacts in analytical measurements, and compromise the stability of formulations.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial THAHS. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish self-validating analytical workflows, and provide the practical insights needed to confidently qualify this critical reagent for high-stakes applications.

The Impurity Landscape: What to Look For

The purity stated on a certificate of analysis (CoA) typically reflects the percentage of the main component, often determined by a simple assay like titration. However, a comprehensive purity profile must consider various potential contaminants stemming from the synthesis, purification, and storage of THAHS:

  • Organic Impurities: Residual starting materials (e.g., trihexylamine, hexyl halides), by-products from side reactions, or other homologous tetra-alkylammonium salts.

  • Inorganic Impurities: Residual halides (chloride, bromide) from the starting quaternary ammonium halide salt, or other anions.[3]

  • Residual Solvents: Organic solvents used during synthesis and purification that were not completely removed.

  • Water Content: THAHS is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2]

A multi-pronged analytical approach is therefore not just recommended, but essential for a complete and trustworthy characterization.

Core Analytical Techniques: A Comparative Analysis

No single technique can provide a complete picture of THAHS purity. The most robust approach involves a combination of methods, each interrogating a different aspect of the material's composition. We will compare titration, Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (TGA/DSC).

Titrimetric Analysis: The Assay Standard

Titration is the most common method cited for determining the assay value (the weight percent of the active substance) of THAHS.[1] Its prevalence is due to its high precision, low cost, and direct measurement of the acidic hydrogen sulphate moiety.

Expertise & Causality: We employ an acid-base titration. The hydrogen sulphate (HSO₄⁻) anion is a weak acid that can be neutralized by a strong base, such as sodium hydroxide (NaOH). The stoichiometry of this reaction is 1:1, allowing for a straightforward calculation of the amount of THAHS present. The choice of indicator or the use of a potentiometric endpoint is critical for accuracy, especially as the endpoint can be subtle.

Experimental Protocol: Potentiometric Acid-Base Titration

  • Preparation: Accurately weigh approximately 0.7 g of the THAHS sample.[4]

  • Dissolution: Dissolve the sample in 100 mL of high-purity, CO₂-free deionized water (prepared by boiling and cooling). Carbon dioxide from the atmosphere can dissolve in water to form carbonic acid, which would interfere with the titration and lead to inaccurate results.

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode connected to a titrator.

  • Titration: Titrate the solution with a standardized 0.1 M sodium hydroxide (NaOH) solution. Record the pH and the volume of titrant added.

  • Endpoint Determination: The equivalence point is the point of maximum inflection on the titration curve (the steepest part of the curve). This can be determined automatically by the titrator or by calculating the first or second derivative of the curve.

  • Calculation: The purity of THAHS is calculated using the following formula: Purity (%) = (V_NaOH × M_NaOH × MW_THAHS) / (W_sample) × 100

    • Where:

      • V_NaOH = Volume of NaOH solution at the equivalence point (L)

      • M_NaOH = Molarity of the NaOH solution (mol/L)

      • MW_THAHS = Molecular weight of THAHS (451.75 g/mol )[1]

      • W_sample = Weight of the THAHS sample (g)

Trustworthiness: This method is highly reliable for determining the overall percentage of the acidic component. However, it is a non-specific, bulk technique. It cannot distinguish between THAHS and any other acidic impurities that might be present. Therefore, while it provides an accurate assay value, it must be complemented by other techniques to identify and quantify other types of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy is an unparalleled tool for confirming the chemical structure of THAHS and for identifying and quantifying organic impurities. ¹H NMR is particularly useful for this purpose.[2]

Expertise & Causality: The ¹H NMR spectrum of pure THAHS will show characteristic signals for the protons on the hexyl chains. The chemical shift, splitting pattern, and integration of these signals are unique to the THAHS structure. Impurities, such as residual trihexylamine or synthesis by-products, will have their own distinct proton signals, often appearing in regions of the spectrum where the main component has none. By integrating the signals of the impurities relative to the known signals of THAHS, their concentration can be determined (a technique known as qNMR).[5]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh 10-20 mg of the THAHS sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or DMSO-d₆) in an NMR tube.

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard with a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).[6] Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 relaxation time) to allow for complete relaxation of all protons, which is critical for accurate integration and quantification.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Analysis:

    • Identity Confirmation: Compare the obtained spectrum with a reference spectrum of pure THAHS. The expected signals are: a triplet around 3.2 ppm (the -CH₂- group attached to the nitrogen), a multiplet around 1.6 ppm (-N-CH₂-CH₂-), a broad multiplet around 1.3 ppm (the four internal -CH₂- groups), and a triplet around 0.9 ppm (the terminal -CH₃ group).

    • Impurity Detection: Look for any unexpected signals. For example, residual trihexylamine would show different chemical shifts for the protons near the nitrogen.

    • Quantification: Carefully integrate the signals corresponding to THAHS and any identified impurities. Calculate the mole percent of the impurity relative to the main component.

Trustworthiness: NMR provides definitive structural confirmation and is highly sensitive to organic impurities, making it an essential orthogonal technique to titration. The self-validating nature comes from the fact that every proton-containing species in the sample will, in principle, generate a signal, providing a comprehensive overview of the organic components.

Thermal Analysis (TGA/DSC): Assessing Stability and Volatiles

Thermal analysis provides crucial information about the thermal stability, melting point, and the presence of volatile impurities like water or residual solvents.[7]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. For a crystalline solid like THAHS, DSC will show a sharp endothermic peak at its melting point. The melting point is a sensitive indicator of purity; impurities typically depress and broaden the melting range. Commercial THAHS has a reported melting point of 98-100 °C.[1]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA can quantify the amount of volatile material (water, solvents) that evaporates upon heating before the main compound begins to decompose.[8][9]

Expertise & Causality: A sharp melting peak observed in DSC with an onset close to the literature value indicates high purity. A broad peak or a lower melting point suggests the presence of impurities. In TGA, a significant mass loss at temperatures below 100-120 °C typically corresponds to water, while mass loss at slightly higher temperatures could indicate residual organic solvents. The decomposition temperature provides information about the material's thermal stability.[10]

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the THAHS sample into an aluminum DSC pan or a ceramic/platinum TGA pan.

  • DSC Analysis:

    • Place the pan in the DSC cell.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (e.g., 25 °C to 150 °C).

    • Record the heat flow to determine the melting point onset and peak temperature.

  • TGA Analysis:

    • Place the pan in the TGA furnace.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its expected decomposition point (e.g., from 25 °C to 400 °C).

    • Record the mass loss as a function of temperature.

Trustworthiness: The combination of DSC and TGA provides a reliable assessment of non-ionizable and volatile impurities that are invisible to titration and may be difficult to quantify by NMR (e.g., water). This adds another layer of validation to the overall purity profile.

Summary of Techniques and Workflow

The following table summarizes the key attributes of each analytical technique for the purity analysis of THAHS.

TechniquePurity Aspect MeasuredStrengthsLimitationsRelative Cost
Titration Assay (% w/w of acidic species)High precision, low cost, robustNon-specific, cannot identify impuritiesLow
¹H NMR Structural identity, organic impuritiesHigh specificity, structural info, quantitativeLess sensitive to inorganic salts and waterHigh
DSC Melting point, crystalline puritySensitive to impurities that affect meltingNot quantitative, only for crystalline solidsMedium
TGA Volatile content (water, solvents)Quantitative for volatiles, thermal stabilityDoes not identify the volatile speciesMedium
Karl Fischer Water contentGold standard for water, high accuracyOnly measures waterLow-Medium
Ion Chromatography Inorganic anionic impurities (e.g., Cl⁻)High sensitivity and specificity for ionsRequires specific instrumentationMedium-High
Integrated Purity Analysis Workflow

A logical and self-validating workflow ensures all aspects of purity are addressed. The following diagram illustrates an effective approach.

G cluster_0 Purity Analysis Workflow for THAHS Sample Commercial THAHS Sample Titration Acid-Base Titration Sample->Titration NMR 1H NMR Analysis Sample->NMR Thermal Thermal Analysis (TGA/DSC) Sample->Thermal KF Karl Fischer Titration Sample->KF IC Ion Chromatography Sample->IC Assay Assay Value (e.g., >99%) Titration->Assay Quantifies main component Organic Organic Impurity Profile NMR->Organic Identifies organic species Volatiles Volatiles & Thermal Stability Thermal->Volatiles Measures volatiles & m.p. Water Water Content (e.g., <0.5%) KF->Water Quantifies water Anions Anionic Impurities (e.g., Cl-) IC->Anions Quantifies halides, etc. Final Comprehensive Purity Profile Assay->Final Organic->Final Volatiles->Final Water->Final Anions->Final

Fig 1. A comprehensive workflow for THAHS purity analysis.

Conclusion

Qualifying a batch of Tetrahexylammonium hydrogen sulphate requires a thoughtful, multi-technique approach. Relying solely on the assay value from a titration can mask the presence of other impurities that could be detrimental to the intended application. By integrating titrimetric data with the structural detail from NMR and the information on volatile and inorganic impurities from thermal analysis, Karl Fischer titration, and ion chromatography, a researcher can build a comprehensive and trustworthy purity profile. This rigorous, evidence-based qualification is the foundation upon which robust and reproducible science is built.

References

  • Industrial & Engineering Chemistry Research. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. ACS Publications. Available from: [Link]

  • MDPI. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Available from: [Link]

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  • MDPI. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Available from: [Link]

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  • PubChem. 1-Hexanaminium, N,N,N-trihexyl-, sulfate (1:1). National Center for Biotechnology Information. Available from: [Link]

  • ScienceDirect. NMR methods for studying quadruplex nucleic acids. Available from: [Link]

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A Senior Application Scientist's Guide to Phase-Transfer Catalysis: Cost-Benefit Analysis of Tetrahexylammonium Hydrogen Sulfate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficiency and cost-effectiveness in large-scale chemical synthesis, the choice of a phase-transfer catalyst (PTC) can be a pivotal decision. These remarkable molecules act as shuttles, ferrying reactants between immiscible phases to accelerate reactions, often leading to higher yields, milder reaction conditions, and a reduced environmental footprint.[1][2][3] This guide provides a comprehensive cost-benefit analysis of Tetrahexylammonium hydrogen sulfate (THAHS), a prominent PTC, in comparison to other commonly used alternatives. As Senior Application Scientists, our goal is to equip you with the technical insights and practical data necessary to make informed decisions in your process development and manufacturing campaigns.

The Role of Phase-Transfer Catalysis in Modern Synthesis

At its core, phase-transfer catalysis addresses a fundamental challenge in organic synthesis: bringing together reactants that reside in separate, immiscible phases, typically an aqueous and an organic phase.[3][4] An ionic reactant, often dissolved in the aqueous phase, is unable to react with a substrate in the organic phase. The PTC, possessing both hydrophilic and lipophilic characteristics, forms an ion pair with the aqueous reactant, making it soluble in the organic phase and enabling the reaction to proceed.[5] This elegant solution obviates the need for expensive, and often hazardous, polar aprotic solvents, contributing to greener and more economical processes.[1][4]

The advantages of employing PTC in large-scale synthesis are manifold:

  • Increased Reaction Rates and Yields: By facilitating intimate contact between reactants, PTCs can dramatically accelerate reaction kinetics and improve product yields.[2]

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures and pressures, reducing energy consumption and minimizing the formation of byproducts.[6]

  • Use of Inexpensive Reagents: PTCs enable the use of cost-effective inorganic bases, such as sodium hydroxide, in place of more expensive and hazardous alternatives.[2]

  • Simplified Workup Procedures: The biphasic nature of the reaction system often simplifies product isolation and purification.[7]

In Focus: Tetrahexylammonium Hydrogen Sulfate (THAHS)

Tetrahexylammonium hydrogen sulfate (THAHS) is a quaternary ammonium salt that has gained traction as a highly effective phase-transfer catalyst.[8][9] Its structure, featuring a positively charged nitrogen atom surrounded by four hexyl chains and a hydrogen sulfate counter-ion, imparts a high degree of lipophilicity. This characteristic is a key determinant of its performance in many applications.

Mechanism of Action:

The catalytic cycle of THAHS in a typical nucleophilic substitution reaction is depicted below. The lipophilic tetrahexylammonium cation pairs with the nucleophile in the aqueous phase, transporting it into the organic phase to react with the substrate. The resulting leaving group then pairs with the cation and is transported back to the aqueous phase, regenerating the catalyst for another cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) Catalyst_aq THA⁺ Nu_aq->Catalyst_aq Ion Exchange X_aq Leaving Group (X⁻) RX_org Substrate (R-X) R_Nu_org Product (R-Nu) RX_org->R_Nu_org Product Formation Catalyst_X_org THA⁺X⁻ R_Nu_org->Catalyst_X_org Byproduct Formation Catalyst_Nu_org THA⁺Nu⁻ Catalyst_aq->Catalyst_Nu_org Phase Transfer Catalyst_Nu_org->RX_org Reaction Catalyst_X_org->X_aq Phase Transfer

Caption: General mechanism of THAHS in phase-transfer catalysis.

Comparative Analysis with Alternative PTCs

The selection of a PTC is a critical process optimization step. Here, we compare THAHS with three other widely used quaternary ammonium salt catalysts: Tetrabutylammonium hydrogen sulfate (TBAHS), Benzyltriethylammonium chloride (BTEAC), and Aliquat 336 (a mixture of methyltrioctyl/decylammonium chloride).

Performance Comparison
CatalystKey Performance Characteristics
THAHS High Lipophilicity: The long hexyl chains lead to excellent solubility in nonpolar organic solvents, making it highly effective for transferring anions into the organic phase. This can result in faster reaction rates compared to less lipophilic catalysts.[8] Thermal Stability: Exhibits good thermal stability, allowing for its use in reactions requiring elevated temperatures.[8]
TBAHS Moderate Lipophilicity: With butyl chains, TBAHS is less lipophilic than THAHS but still effective in many applications. It represents a good balance between organic and aqueous phase solubility.[5] Versatility: Widely used in a variety of reactions, including alkylations, oxidations, and esterifications.[10]
BTEAC Aromatic Moiety: The benzyl group can influence catalyst activity and selectivity in certain reactions. It is a cost-effective option for many applications.
Aliquat 336 High Lipophilicity & Asymmetry: The long, mixed alkyl chains make Aliquat 336 highly soluble in organic phases, similar to THAHS. This high hydrophobicity is particularly advantageous for minimizing catalyst loss to the aqueous phase during workup and for potential recycling.[6][11] Industrial Workhorse: It has a long history of successful application in a wide range of industrial processes.[7]
Property Comparison
PropertyTHAHSTBAHSBTEACAliquat 336
Molecular Weight 451.75 g/mol 339.53 g/mol [12]227.77 g/mol ~404.16 g/mol [11]
Appearance White to off-white crystalline powder[8]White crystalline powder[13]White to beige crystalline powderColorless to yellow viscous liquid[11]
Melting Point 98-100 °C[8]171-174 °C[13]~165 °C-20 °C[11]
Solubility Soluble in organic solventsSoluble in water and some organic solvents[13]Soluble in water and polar organic solventsSoluble in organic solvents, low water solubility[11]

Cost-Benefit Analysis for Large-Scale Synthesis

A holistic cost-benefit analysis extends beyond the initial purchase price of the catalyst and encompasses factors such as reaction efficiency, downstream processing costs, and the potential for catalyst recycling.

Direct Cost Comparison

The price of phase-transfer catalysts can vary significantly based on the supplier, purity, and purchase volume. The following table provides an estimated cost comparison for bulk quantities.

CatalystEstimated Bulk Price (USD/kg)
THAHS100 - 200
TBAHS50 - 100
BTEAC20 - 50
Aliquat 33630 - 60

Note: Prices are estimates and can fluctuate based on market conditions.

Indirect Cost Factors: Downstream Processing and Recycling

The "true" cost of a catalyst is heavily influenced by its impact on the overall process. A more expensive catalyst that leads to significantly higher yields, shorter reaction times, or simplified purification may be more cost-effective in the long run.

Catalyst Removal: The ease of removing the catalyst from the product stream is a critical consideration. More lipophilic catalysts like THAHS and Aliquat 336 tend to remain in the organic phase, which can simplify their separation from water-soluble byproducts. However, their removal from the desired organic product may require specific purification techniques such as chromatography or distillation. Less lipophilic catalysts like BTEAC and, to some extent, TBAHS, can be more readily washed out with water, but this also increases the likelihood of catalyst loss to the aqueous waste stream.[6]

Catalyst Recycling: The ability to recycle the PTC can dramatically improve the economics of a process. Highly lipophilic catalysts that remain in the organic phase are often good candidates for recycling. For instance, Aliquat 336's high hydrophobicity allows it to be carried through multiple consecutive reaction steps or recovered and reused with minimal loss.[6][7]

Decision-Making Framework

The selection of the optimal PTC is a multi-faceted decision. The following diagram illustrates the key factors to consider.

PTC_Decision_Framework center PTC Selection cost Cost (Direct & Indirect) center->cost performance Performance (Yield, Rate, Selectivity) center->performance process Process Considerations (Reaction Conditions, Solvents) center->process downstream Downstream Processing (Separation, Recycling) center->downstream EHS Environmental, Health & Safety center->EHS e e

Caption: Key factors influencing the selection of a phase-transfer catalyst.

Experimental Protocols

To provide a practical context, we outline a general procedure for a common PTC reaction and a protocol for catalyst recovery.

Representative Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction that is often facilitated by a PTC.[14][15]

Objective: To synthesize an alkyl aryl ether from a phenol and an alkyl halide using a phase-transfer catalyst.

Materials:

  • Phenol

  • Alkyl halide

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • Phase-Transfer Catalyst (e.g., THAHS, TBAHS, BTEAC, or Aliquat 336) (1-5 mol%)

  • Deionized water

Procedure:

  • To a stirred solution of the phenol in toluene, add the 50% aqueous sodium hydroxide solution.

  • Add the phase-transfer catalyst to the biphasic mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

  • Slowly add the alkyl halide to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water to remove any residual base and catalyst (if applicable).

  • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate).

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or chromatography as needed.

Protocol for Quaternary Ammonium Salt Catalyst Recovery

This protocol describes a general method for recovering a lipophilic quaternary ammonium salt from an organic phase.

Objective: To recover the phase-transfer catalyst from the organic product stream for potential reuse.

Procedure:

  • After the initial aqueous workup, concentrate the organic phase containing the product and the catalyst.

  • Option 1: Distillation: If there is a sufficient boiling point difference between the product and the catalyst, the product can be removed by distillation, leaving the catalyst as a residue that can be reused.

  • Option 2: Extraction: a. Add a solvent in which the product is highly soluble but the catalyst is not. b. Cool the mixture to precipitate the catalyst. c. Filter the mixture to isolate the catalyst.

  • Option 3: Acidic Wash: a. Wash the organic phase with a dilute acid solution. This can sometimes facilitate the transfer of the catalyst into the aqueous phase as a different salt. b. Neutralize the aqueous phase and extract the catalyst with a fresh organic solvent.

  • The recovered catalyst should be analyzed for purity before reuse. The efficiency of the recovery process can be quantified by techniques such as ICP-OES to measure any catalyst leaching into the aqueous phase.[16][17]

Conclusion: Navigating the Choice of PTC

The selection of a phase-transfer catalyst for large-scale synthesis is a strategic decision with significant economic and operational implications. While Benzyltriethylammonium chloride (BTEAC) often presents the lowest initial cost, its higher water solubility can lead to challenges in recycling and potential losses in the aqueous stream. Tetrabutylammonium hydrogen sulfate (TBAHS) offers a versatile, mid-range option suitable for a broad array of transformations.

For processes where high reactivity and efficient catalyst recycling are paramount, the higher lipophilicity of Tetrahexylammonium hydrogen sulfate (THAHS) and Aliquat 336 makes them compelling choices. The longer alkyl chains of THAHS can provide superior performance in reactions requiring high solubility of the catalyst-anion pair in nonpolar organic media. Aliquat 336, with its proven track record in industrial applications and excellent phase separation characteristics, remains a robust and reliable option, particularly when catalyst longevity and reuse are critical to the process economics.[6]

Ultimately, the optimal catalyst is process-specific. A thorough evaluation of the factors outlined in this guide, coupled with laboratory-scale process optimization studies, will enable researchers and drug development professionals to select the most cost-effective and efficient phase-transfer catalyst for their large-scale synthesis needs.

References

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  • How might I measure the leaching of heterogeneous catalyst using simple techniques? (2015, May 28). ResearchGate. [Link]

  • PureSynth. Tetrahexylammonium Hydrogen Sulfate 98.0%. [Link]

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  • Downstream Processing of Therapeutic Peptides by Means of Preparative Liquid Chrom
  • Sustainability Improvements through Catalyst Recycling in a Liquid-Liquid Batch and Continuous Phase Transfer Catalyzed Process. (n.d.).
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  • Efficiency of selected phase transfer catalysts for the synthesis of 1,2-epoxy-5,9- -cyclododecadiene. (n.d.). Amanote Research. [Link]

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  • Halpern, M. (2019). Comparison of Aliquat 336 and MTBAC in Nonpolar Carbon Disulfide. PTC Organics, Inc. [Link]

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  • Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Autom
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.